Product packaging for ZM 449829(Cat. No.:)

ZM 449829

Cat. No.: B1663035
M. Wt: 182.22 g/mol
InChI Key: FOTCGZPFSUWZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-naphthalenyl)-2-propen-1-one is a member of naphthalenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O B1663035 ZM 449829

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-naphthalen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTCGZPFSUWZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ZM 449829

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM 449829 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function. By acting as an ATP-competitive inhibitor, this compound effectively blocks the JAK/STAT signaling cascade, leading to the suppression of immune cell proliferation and function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream cellular effects, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts centered on JAK3 inhibition.

Introduction to this compound

This compound is a small molecule compound identified as a member of the naphthyl ketone class of Janus kinase 3 (JAK3) inhibitors.[1] Its primary mechanism of action is the selective, ATP-competitive inhibition of JAK3, an enzyme predominantly expressed in hematopoietic cells.[1] This selectivity for JAK3 over other Janus kinase family members (JAK1, JAK2, and TYK2) makes this compound a valuable tool for studying the specific roles of JAK3 in immune signaling and a potential starting point for the development of targeted immunomodulatory therapies.[1]

The JAK/STAT Signaling Pathway and the Role of JAK3

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines, growth factors, and hormones. This pathway plays a pivotal role in cell proliferation, differentiation, apoptosis, and immune regulation.

The signaling process is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits. This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated tyrosines serve as docking sites for the SH2 domains of STAT proteins. Upon recruitment to the receptor complex, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.

JAK3 is uniquely associated with the common gamma (γc) chain, a shared subunit of the receptors for several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are crucial for the development, proliferation, and function of T-cells, B-cells, and Natural Killer (NK) cells. By inhibiting JAK3, this compound specifically disrupts the signaling of these γc-chain-dependent cytokines.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_inhibition receptor Cytokine Receptor (γc chain) jak3 JAK3 receptor->jak3 Activates cytokine Cytokine (e.g., IL-2) cytokine->receptor Binds stat5 STAT5 jak3->stat5 Phosphorylates atp ATP jak3->atp Binds p_stat5 p-STAT5 dimer p-STAT5 Dimer p_stat5->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates gene Gene Transcription nucleus->gene Regulates zm449829 This compound zm449829->jak3 Competitively Inhibits ATP Binding adp ADP

Figure 1: JAK3/STAT5 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the available quantitative data.

TargetAssay TypeValue TypeValueReference
JAK3Enzyme AssaypIC507.1[2]
JAK1Enzyme AssaypIC504.4[2]
EGFREnzyme AssaypIC50<5.0[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound. While the exact protocols from the original publication by Brown et al. (2000) are not publicly available in full, the following are representative protocols for the types of assays employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against JAK3 and other kinases.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., a poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • ³³P-γ-ATP

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the recombinant JAK3 enzyme to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP, ³³P-γ-ATP, and the peptide substrate.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with 1% phosphoric acid to remove unincorporated ³³P-γ-ATP.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

STAT5 Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on cytokine-induced STAT5 phosphorylation in a cellular context.

Materials:

  • A suitable cell line expressing JAK3 (e.g., human T-lymphocytes, NK cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cytokine (e.g., IL-2)

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cells to the desired density.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with a cytokine (e.g., IL-2 at 10 ng/mL) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-STAT5 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-STAT5 antibody to confirm equal loading.

T-Cell Proliferation Assay

Objective: To evaluate the impact of this compound on T-cell proliferation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line

  • Cell culture medium

  • T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies

  • This compound stock solution (in DMSO)

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., MTS or CFSE)

  • 96-well cell culture plates

  • Scintillation counter or plate reader

Procedure:

  • Isolate PBMCs from healthy donor blood or culture the T-cell line.

  • Plate the cells in a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Stimulate the cells with a mitogen (e.g., PHA at 1 µg/mL) or by coating the wells with anti-CD3 and adding soluble anti-CD28 antibodies.

  • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • If using ³H-thymidine, add it to each well for the final 18 hours of incubation.

  • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • If using a non-radioactive method, follow the manufacturer's instructions to measure cell proliferation (e.g., colorimetric change or fluorescence).

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound and determine the IC50 value.

Experimental_Workflow start Start: Characterization of this compound in_vitro_kinase In Vitro Kinase Assay Determine IC50 against JAK3 Assess selectivity against other kinases start->in_vitro_kinase cell_based_phospho Cellular STAT5 Phosphorylation Assay Confirm inhibition of JAK3 activity in cells Western Blot or Flow Cytometry in_vitro_kinase->cell_based_phospho Confirm cellular activity cell_proliferation T-Cell Proliferation Assay Evaluate functional consequence of JAK3 inhibition Measure inhibition of T-cell growth cell_based_phospho->cell_proliferation Assess functional outcome data_analysis Data Analysis and Interpretation cell_proliferation->data_analysis conclusion Conclusion: this compound is a selective JAK3 inhibitor with immunosuppressive activity data_analysis->conclusion

Figure 2: Typical experimental workflow for characterizing a JAK3 inhibitor like this compound.

Conclusion

This compound serves as a potent and selective tool for the investigation of JAK3-mediated signaling. Its mechanism of action, centered on the ATP-competitive inhibition of JAK3, leads to the effective blockade of the downstream phosphorylation of STAT5 and a subsequent reduction in T-cell proliferation. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel JAK3 inhibitors. A thorough understanding of the molecular interactions and cellular consequences of such inhibitors is paramount for the development of next-generation immunomodulatory therapeutics.

References

Navigating the Kinase Inhibitor Landscape: A Technical Guide to ZM 447439, a Potent Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Identification: Initial searches for "ZM 449829 as an Aurora kinase inhibitor" did not yield specific results. However, the scientific literature extensively documents ZM 447439 as a potent and well-characterized inhibitor of Aurora kinases. It is highly probable that this is the compound of interest for researchers in the field of cell cycle regulation and oncology. This guide will focus on the technical details of ZM 447439.

Executive Summary

ZM 447439 is a potent, ATP-competitive inhibitor of Aurora A and Aurora B kinases, critical regulators of mitotic progression.[1][2] Its ability to disrupt key mitotic events, such as chromosome alignment and segregation, has positioned it as a valuable tool for cancer research and a potential therapeutic agent.[2][3][4] This document provides a comprehensive technical overview of ZM 447439, including its mechanism of action, kinase selectivity, cellular effects, and detailed experimental protocols for its use in research settings.

Mechanism of Action

ZM 447439 functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of Aurora kinases A and B.[1][5] By occupying this site, it prevents the binding of ATP, thereby inhibiting the kinase's ability to phosphorylate its downstream substrates. This inhibition disrupts the normal progression of mitosis. Specifically, inhibition of Aurora B kinase activity by ZM 447439 has been shown to interfere with the spindle integrity checkpoint and chromosome segregation.[6]

The primary downstream effect of ZM 447439 is the inhibition of phosphorylation of histone H3 at serine 10, a key substrate of Aurora B kinase.[2][6] This event is crucial for proper chromosome condensation and segregation. Consequently, cells treated with ZM 447439 often exhibit defects in chromosome alignment, leading to polyploidy and ultimately, apoptosis.[2][3]

ZM447439 ZM 447439 ATP_Site ATP-Binding Site ZM447439->ATP_Site Binds to AuroraAB Aurora A / Aurora B Kinase Phosphorylation Phosphorylation AuroraAB->Phosphorylation Catalyzes ATP_Site->AuroraAB HistoneH3 Histone H3 (Ser10) HistoneH3->Phosphorylation MitoticDefects Defective Mitosis (Chromosome Mis-segregation, Polyploidy) Phosphorylation->MitoticDefects Leads to Apoptosis Apoptosis MitoticDefects->Apoptosis Induces cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_ZM Prepare ZM 447439 dilutions Incubate_Inhibitor Incubate kinase with ZM 447439 Prep_ZM->Incubate_Inhibitor Prep_Kinase Prepare kinase/buffer mix Prep_Kinase->Incubate_Inhibitor Start_Reaction Add substrate and [γ-32P]ATP Incubate_Inhibitor->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction Spot on phosphocellulose paper Incubate_Reaction->Stop_Reaction Wash Wash paper Stop_Reaction->Wash Quantify Scintillation counting Wash->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Downstream Signaling Effects of ZM 449829

Abstract: this compound is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function. This document provides a comprehensive overview of the downstream signaling effects of this compound, detailing its mechanism of action, impact on cellular pathways, and methodologies for its study. The information is intended to support further research and drug development efforts targeting the JAK/STAT pathway.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JAK3.[1] By binding to the ATP-binding pocket of the JAK3 kinase domain, it prevents the phosphorylation of JAK3 itself and its downstream substrates. This inhibition primarily affects signaling cascades initiated by cytokines that utilize the common gamma chain (γc) receptor subunit, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.

Kinase Selectivity

While highly selective for JAK3, this compound exhibits significantly weaker inhibitory activity against other kinases. This selectivity is crucial for its utility as a specific pharmacological tool to investigate JAK3-mediated signaling.

Kinase TargetpIC50
JAK36.8
JAK14.7
EGF-R5.0
Lck<5.0
CDK4<5.0

Table 1: Kinase inhibitory potency of this compound. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Downstream Signaling Pathways

The primary downstream effectors of JAK3 are members of the Signal Transducer and Activator of Transcription (STAT) family of proteins. Inhibition of JAK3 by this compound directly impacts the phosphorylation and activation of these transcription factors, leading to altered gene expression and subsequent cellular responses.

The JAK/STAT Pathway

Upon cytokine binding to their receptors, associated JAKs, including JAK3, become activated and phosphorylate tyrosine residues on the receptor chains. These phosphorylated sites serve as docking stations for STAT proteins. JAK3 then phosphorylates the recruited STATs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription. This compound blocks this cascade at the initial JAK3 activation step. The most well-documented downstream effect is the inhibition of IL-2-induced phosphorylation of STAT5.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2R IL-2 Receptor JAK3_inactive JAK3 (Inactive) IL-2R->JAK3_inactive associates with γc JAK1_inactive JAK1 (Inactive) IL-2R->JAK1_inactive associates with β chain JAK3_active JAK3-P (Active) IL-2R->JAK3_active phosphorylation JAK1_active JAK1-P (Active) IL-2R->JAK1_active phosphorylation STAT5_inactive STAT5 (Inactive) STAT5_dimer STAT5 Dimer (Active) STAT5_inactive->STAT5_dimer dimerizes Gene_Expression Target Gene Transcription STAT5_dimer->Gene_Expression translocates and binds DNA IL-2 IL-2 IL-2->IL-2R binds ZM_449829 This compound ZM_449829->JAK3_inactive inhibits (ATP-competitive) JAK3_active->STAT5_inactive phosphorylates JAK1_active->STAT5_inactive phosphorylates

Figure 1. this compound inhibits the JAK3/STAT5 signaling pathway.

Impact on HuR Localization

This compound has been shown to affect the localization of the RNA-binding protein HuR. Specifically, inhibition of JAK3 by this compound prevents the menadione-induced exclusion of HuR from stress granules. This suggests a role for JAK3 in regulating the cellular stress response through modulation of HuR's subcellular localization.

Effects on Natural Killer (NK) Cell Function

In natural killer (NK) cells, IL-2-mediated signaling is crucial for their cytotoxic function. This compound has been demonstrated to block the IL-2-induced rescue of cytotoxicity in NK cells where WASp (Wiskott-Aldrich syndrome protein) is inhibited. This indicates that JAK3 is essential for the WAVE2-dependent pathway of actin reorganization that underpins NK cell effector functions.

Cellular Consequences of this compound Treatment

The inhibition of JAK3 signaling by this compound leads to several key cellular outcomes, primarily related to the functions of lymphocytes.

Cellular ProcessEffect of this compoundDownstream Mediator(s)
Lymphocyte ProliferationInhibitionSTAT5
NK Cell CytotoxicityInhibition (of IL-2 rescue)STAT5, WAVE2
Stress Granule FormationRestoration of HuR localizationHuR

Table 2: Summary of cellular processes affected by this compound.

Experimental Protocols

Western Blot Analysis of STAT5 Phosphorylation

This protocol describes the detection of phosphorylated STAT5 in response to IL-2 stimulation and its inhibition by this compound in NK cell lines (e.g., YTS, NK92).

Materials:

  • YTS or NK92 cells

  • RPMI-1640 medium with 10% FBS

  • Recombinant human IL-2

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Culture YTS or NK92 cells to the desired density.

  • Pre-treat cells with 1 µM this compound or vehicle (DMSO) for 30 minutes.[1]

  • Stimulate the cells with an appropriate concentration of IL-2 for 15-30 minutes.

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cell pellet with lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration of the supernatants (e.g., using a BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary anti-phospho-STAT5 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-STAT5 antibody to confirm equal protein loading.

Cell_Culture 1. Cell Culture (e.g., YTS, NK92) Pre-treatment 2. Pre-treatment (1 µM this compound or DMSO, 30 min) Cell_Culture->Pre-treatment Stimulation 3. Stimulation (IL-2) Pre-treatment->Stimulation Harvest_Lysis 4. Cell Harvest & Lysis Stimulation->Harvest_Lysis Quantification 5. Protein Quantification Harvest_Lysis->Quantification SDS-PAGE 6. SDS-PAGE & Transfer Quantification->SDS-PAGE Blocking 7. Blocking SDS-PAGE->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-pSTAT5) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Reprobe 11. Strip & Re-probe (anti-STAT5) Detection->Reprobe

Figure 2. Workflow for Western blot analysis of STAT5 phosphorylation.

In Vitro JAK3 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on purified JAK3 enzyme.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP (radiolabeled or non-radiolabeled, depending on detection method)

  • This compound at various concentrations

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer or DMSO.

  • In a multi-well plate, add the kinase buffer, this compound dilution (or vehicle), and the substrate.

  • Initiate the reaction by adding the JAK3 enzyme.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by heating).

  • Detect the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP generated into a luminescent signal.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Prepare_Reagents 1. Prepare Reagents (Buffer, this compound dilutions, Substrate) Reaction_Setup 2. Set up Reaction (add buffer, inhibitor, substrate) Prepare_Reagents->Reaction_Setup Initiate_Reaction 3. Initiate Reaction (add JAK3 enzyme) Reaction_Setup->Initiate_Reaction Incubation 4. Incubate (30°C) Initiate_Reaction->Incubation Stop_Reaction 5. Stop Reaction Incubation->Stop_Reaction Detection 6. Add Detection Reagents Stop_Reaction->Detection Read_Plate 7. Measure Signal (Luminescence) Detection->Read_Plate Analysis 8. Data Analysis (Calculate IC50) Read_Plate->Analysis

Figure 3. General workflow for an in vitro JAK3 kinase assay.

Conclusion

This compound is a valuable research tool for dissecting the roles of JAK3 in cellular signaling. Its high selectivity allows for targeted investigation of the JAK3-mediated pathways, primarily the JAK/STAT cascade. The downstream consequences of this compound treatment are predominantly characterized by the inhibition of lymphocyte proliferation and function, stemming from the blockade of STAT activation. The provided experimental protocols offer a starting point for researchers aiming to study the effects of this inhibitor in various cellular contexts. Further research, including proteomics and transcriptomics studies, will be instrumental in fully elucidating the complete spectrum of this compound's downstream signaling effects.

References

ZM 449829: A Technical Guide to its Kinase Inhibition Profile and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 449829 is a potent, ATP-competitive inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function.[1][2] By targeting the ATP-binding site of JAK3, this compound effectively blocks the phosphorylation of downstream targets, most notably Signal Transducer and Activator of Transcription 5 (STAT5), leading to the inhibition of T-cell proliferation.[2] While initially developed as a selective tool for studying JAK3-mediated signaling, a comprehensive understanding of its off-target kinase interactions is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential. This technical guide provides an in-depth overview of the known off-target kinase inhibition profile of this compound, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Kinase Inhibition Data

The following table summarizes the known quantitative data on the inhibitory activity of this compound against its primary target, JAK3, and several off-target kinases. The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Kinase TargetpIC50IC50 (nM)Selectivity vs. JAK3 (fold)Reference
Primary Target
JAK36.8158-[2][3]
Off-Target Kinases
EGFR5.010,000~63[2][3]
JAK14.719,950~126[2][3]
CDK4< 5.0>10,000>63

It is important to note that comprehensive kinome-wide screening data for this compound is not extensively available in the public domain. The provided data indicates a notable degree of selectivity for JAK3 over the tested off-target kinases.

Experimental Protocols

This section details the methodologies for key experiments relevant to characterizing the kinase inhibition profile of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a standard method for determining the direct inhibitory activity of a compound against a purified kinase.

Objective: To quantify the IC50 value of this compound for JAK3 and other kinases.

Materials:

  • Purified recombinant kinase (e.g., JAK3)

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • This compound (or other test compound) dissolved in DMSO

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Mixture Preparation: For each reaction, prepare a master mix containing the kinase reaction buffer, purified kinase, and the specific peptide substrate.

  • Initiation of Kinase Reaction:

    • Add the test compound (this compound at various concentrations) or DMSO (vehicle control) to the reaction wells.

    • Add the kinase/substrate master mix to each well.

    • Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove non-incorporated radioactivity.

  • Quantification: Dry the filter plate and measure the amount of incorporated radiolabel in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based STAT5 Phosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the JAK3 signaling pathway within a cellular context.

Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation by this compound in a relevant cell line.

Materials:

  • A suitable cell line expressing the JAK3/STAT5 pathway components (e.g., human T-lymphocytes).

  • Cell culture medium and supplements.

  • Cytokine stimulant (e.g., Interleukin-2 [IL-2]).

  • This compound dissolved in DMSO.

  • Fixation buffer (e.g., paraformaldehyde).

  • Permeabilization buffer (e.g., methanol).

  • Primary antibodies: Anti-phospho-STAT5 (pY694) and anti-total-STAT5.

  • Fluorescently labeled secondary antibody.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer or high-content imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired density.

    • Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time.

  • Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of IL-2 to induce STAT5 phosphorylation.

  • Cell Fixation and Permeabilization:

    • Fix the cells to preserve the phosphorylation state of proteins.

    • Permeabilize the cell membrane to allow antibody entry.

  • Immunostaining:

    • Incubate the cells with the primary antibody against phospho-STAT5.

    • Wash the cells to remove unbound primary antibody.

    • Incubate the cells with a fluorescently labeled secondary antibody.

    • For total STAT5 normalization, a parallel staining with an anti-total-STAT5 antibody can be performed.

  • Data Acquisition: Analyze the fluorescence intensity of individual cells using a flow cytometer or a high-content imager.

  • Data Analysis:

    • Quantify the mean fluorescence intensity (MFI) of the phospho-STAT5 signal for each treatment condition.

    • Normalize the phospho-STAT5 signal to the total STAT5 signal if applicable.

    • Calculate the percentage of inhibition of STAT5 phosphorylation for each this compound concentration relative to the stimulated control.

    • Determine the IC50 value for the inhibition of STAT5 phosphorylation.

Visualizations

Signaling Pathway: JAK/STAT Inhibition by this compound

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3_active JAK3 (Active) Receptor->JAK3_active Activation JAK3_inactive JAK3 (Inactive) STAT5_unphos STAT5 JAK3_active->STAT5_unphos Phosphorylation STAT5_phos p-STAT5 STAT5_unphos->STAT5_phos STAT5_dimer p-STAT5 Dimer STAT5_phos->STAT5_dimer Dimerization ZM449829 This compound ZM449829->JAK3_active Inhibition Gene Gene Transcription (e.g., Proliferation) STAT5_dimer->Gene Nuclear Translocation & Activation

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Experimental Workflow: In Vitro Radiometric Kinase Assay

Radiometric_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - [γ-³³P]ATP - this compound dilutions start->prepare_reagents setup_reaction Set up Kinase Reaction: Add this compound, Kinase, Substrate to wells prepare_reagents->setup_reaction initiate_reaction Initiate Reaction: Add [γ-³³P]ATP setup_reaction->initiate_reaction incubate Incubate (e.g., 30°C for 60 min) initiate_reaction->incubate stop_reaction Stop Reaction & Transfer to Filter Plate incubate->stop_reaction wash_plate Wash Filter Plate stop_reaction->wash_plate quantify Quantify Radioactivity (Scintillation Counter) wash_plate->quantify analyze Data Analysis: Calculate % Inhibition & Determine IC50 quantify->analyze end_process End analyze->end_process

Caption: Workflow for a radiometric kinase inhibition assay.

Logical Relationship: Assessing this compound Activity

ZM449829_Activity_Assessment cluster_invitro In Vitro Assessment cluster_cellular Cellular Assessment compound This compound biochemical_assay Biochemical Assay (e.g., Radiometric Assay) compound->biochemical_assay cell_based_assay Cell-Based Assay (e.g., p-STAT5 Assay) compound->cell_based_assay direct_inhibition Direct Kinase Inhibition (IC50 for JAK3 & off-targets) biochemical_assay->direct_inhibition pathway_inhibition Pathway Inhibition (Cellular Potency) direct_inhibition->pathway_inhibition correlates with cell_based_assay->pathway_inhibition phenotypic_outcome Phenotypic Outcome (e.g., Inhibition of T-cell Proliferation) pathway_inhibition->phenotypic_outcome

Caption: Logical flow for characterizing the activity of this compound.

References

ZM 449829: A Technical Guide to its Role in STAT5 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein involved in a multitude of cellular processes, including proliferation, differentiation, and survival.[1] Constitutive activation of the STAT5 signaling pathway is implicated in various hematological malignancies and other cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of ZM 449829, a potent inhibitor of Janus kinase 3 (JAK3), and its consequential role in the modulation of STAT5 phosphorylation. We will explore the mechanism of action, present key quantitative data, detail experimental protocols for assessing its efficacy, and visualize the relevant biological pathways and workflows.

Mechanism of Action: Targeting the JAK3-STAT5 Axis

This compound is a selective, ATP-competitive inhibitor of JAK3.[2][3] The JAK-STAT signaling cascade is a primary mechanism for cytokine and growth factor receptor signal transduction.[4] Upon ligand binding to its receptor, associated JAKs become activated and phosphorylate tyrosine residues on the receptor's intracellular domain. This creates docking sites for STAT proteins. In the context of cytokines like Interleukin-2 (IL-2), JAK3 is a key kinase that, upon activation, directly phosphorylates STAT5.[2][5] Phosphorylated STAT5 (pSTAT5) then dimerizes, translocates to the nucleus, and acts as a transcription factor, regulating the expression of target genes involved in cellular functions.[1][6]

By competitively binding to the ATP-binding site of JAK3, this compound effectively blocks its kinase activity. This inhibition prevents the subsequent phosphorylation of STAT5, thereby abrogating the downstream signaling cascade.[2][3]

Quantitative Data: Inhibitory Profile of this compound

TargetMeasurementValueReference
JAK3 pIC506.8[2]
IC500.158 µM[6]
JAK1 pIC504.7[5]
IC5019.95 µM[6]
EGFR pIC505.0[5]
IC5010 µM[6]
CDK4 pIC50< 5.0
Lck pIC50< 5.0[5]

pIC50 is the negative logarithm of the IC50 value.

Qualitative data demonstrates that this compound at a concentration of 1 µM effectively blocks IL-2-induced STAT5 phosphorylation.[5]

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK-STAT signaling pathway and highlights the point of intervention for this compound.

STAT5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK3 JAK3 Receptor->JAK3 2. Receptor Dimerization & JAK3 Activation STAT5_inactive STAT5 JAK3->STAT5_inactive 3. Phosphorylation pSTAT5 pSTAT5 STAT5_inactive->pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer 4. Dimerization DNA DNA pSTAT5_dimer->DNA 5. Nuclear Translocation ZM_449829 This compound ZM_449829->JAK3 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Gene Transcription

Caption: JAK-STAT signaling pathway and this compound inhibition.

Experimental Protocols

To assess the inhibitory effect of this compound on STAT5 phosphorylation, two primary methods are recommended: Western Blotting and Flow Cytometry.

Experimental Workflow Diagram

The general workflow for evaluating the inhibitory activity of this compound is depicted below.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., IL-2 dependent T-cells) Inhibitor_Treatment 2. Pre-incubation with this compound (various concentrations) Cell_Culture->Inhibitor_Treatment Stimulation 3. Cytokine Stimulation (e.g., IL-2) Inhibitor_Treatment->Stimulation Lysis_or_Fixation 4. Cell Lysis (Western Blot) or Fixation/Permeabilization (Flow Cytometry) Stimulation->Lysis_or_Fixation Detection 5. Detection of pSTAT5 Lysis_or_Fixation->Detection Analysis 6. Data Analysis (Quantification of pSTAT5 levels) Detection->Analysis

References

ZM 449829 in Cancer Cell Line Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of ZM 449829 as a Multi-Targeted Kinase Inhibitor in Oncology Research

This compound has emerged as a valuable tool in cancer research, demonstrating inhibitory activity against several key kinases implicated in tumor progression and survival. Primarily recognized as a potent inhibitor of Janus kinase 3 (JAK3), its effects extend to other critical signaling molecules, including Aurora kinases and the epidermal growth factor receptor (EGFR). This polypharmacology makes this compound a subject of interest for investigating complex signaling networks that drive cancer cell proliferation, survival, and stemness. This technical guide provides a comprehensive overview of the use of this compound in cancer cell line studies, consolidating quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.

Data Presentation: Inhibitory Concentrations (IC50) of this compound

The potency of this compound has been quantified across various cancer cell lines and against several of its kinase targets. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, offering a comparative look at its efficacy.

Target/Cell LineIC50 Value (µM)Experimental Context
Enzymatic Assays
JAK30.158In vitro kinase assay[1]
JAK119.95In vitro kinase assay[1]
EGFR10In vitro kinase assay[1]
Cell-Based Assays
MCF-7 (Breast Cancer)Not specified; effective at 10 µMDecreases migration and colony formation[1]
KAIMRC1 (Breast Cancer)8.332Cell viability assay after 48h[2]

Core Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by modulating multiple signaling pathways. Its primary targets, the JAK/STAT and Aurora kinase pathways, are central regulators of cell proliferation, differentiation, and apoptosis.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in cellular processes such as proliferation, differentiation, and immune response. Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth and survival. This compound's primary mechanism of action involves the inhibition of JAK3, which in turn prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of STAT activation leads to the downregulation of target genes involved in cell survival and proliferation.

JAK/STAT Signaling Inhibition by this compound.
The Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and chromosome segregation. Their overexpression is frequently observed in various cancers and is associated with genomic instability and tumorigenesis. This compound's inhibition of Aurora kinases, particularly Aurora B, disrupts the proper execution of mitosis. A key substrate of Aurora B is Histone H3, and its phosphorylation at Serine 10 is a hallmark of mitosis. By inhibiting Aurora B, this compound prevents this phosphorylation event, leading to defects in chromosome condensation and segregation, which can ultimately trigger cell cycle arrest and apoptosis.

cluster_cell_cycle Mitosis AuroraB Aurora Kinase B HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Mitotic_Arrest Mitotic Arrest & Apoptosis pHistoneH3 p-Histone H3 (Ser10) HistoneH3->pHistoneH3 Chromosome_Condensation Chromosome Condensation & Segregation pHistoneH3->Chromosome_Condensation Promotes Chromosome_Condensation->Mitotic_Arrest Leads to if disrupted ZM449829 This compound ZM449829->AuroraB Inhibits

Inhibition of Aurora Kinase B by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound's effects on cancer cell lines.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound. The MTT and Alamar Blue assays are two widely used colorimetric methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

A Seed cells in 96-well plate B Incubate 24h A->B C Treat with this compound B->C D Incubate for desired period (e.g., 24, 48, 72h) C->D E Add MTT solution D->E F Incubate 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

MTT Assay Workflow.

Alamar Blue (Resazurin) Assay

This assay is another method to assess cell viability based on metabolic activity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • Alamar Blue Addition: Add Alamar Blue reagent (typically 10% of the culture volume) to each well.

  • Incubation: Incubate the plate for 1-4 hours (or longer for cells with lower metabolic activity) at 37°C, protected from light.

  • Fluorescence/Absorbance Measurement: Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

Cancer Stem Cell Spheroid Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells (CSCs) and the effect of compounds on this "stem-like" population.

  • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest the cells and prepare a single-cell suspension.

  • Cell Seeding: Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks containing a serum-free medium supplemented with growth factors (e.g., EGF and bFGF).

  • Compound Treatment: Add this compound at the desired concentrations to the culture medium at the time of seeding.

  • Spheroid Formation: Incubate the plates for 7-14 days to allow for the formation of spheroids (also known as tumorspheres). Add fresh medium with growth factors and the compound every 2-3 days.

  • Quantification: After the incubation period, count the number of spheroids and measure their diameter using a microscope. A decrease in the number or size of spheroids in the presence of this compound indicates an inhibitory effect on the CSC population.[1]

A Prepare single-cell suspension B Seed in ultra-low attachment plates with serum-free medium A->B C Add this compound B->C D Incubate for 7-14 days C->D E Count and measure spheroids D->E

Spheroid Formation Assay Workflow.

Additional Mechanistic Insights

Interaction with the PPAR Alpha Pathway

Recent studies have suggested a potential link between this compound and the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) pathway, particularly in breast cancer. PPARα is a nuclear receptor that plays a key role in lipid metabolism. In some breast cancer cells, the PPARα pathway is highly active.[2] It has been shown that compounds that inhibit the PPARα pathway can induce cell death.[2] While the direct interaction of this compound with PPARα has not been fully elucidated, its identification in a screen for inhibitors of the PPARα-activated reporter suggests a potential role in modulating this pathway, which may contribute to its anti-cancer effects in specific contexts.[2]

Glutathione S-Transferase Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of xenobiotics, including chemotherapeutic drugs. Overexpression of GSTs is a known mechanism of drug resistance in cancer cells. Some studies have investigated the potential of various compounds to inhibit GSTs as a strategy to overcome drug resistance. While direct kinetic data for this compound as a GST inhibitor is not extensively available, its chemical structure may warrant investigation into its potential to interact with and inhibit GSTs, which could have implications for its use in combination with other chemotherapeutic agents.

References

ZM 449829: An In-Depth Technical Guide to its ATP-Competitive Binding and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ZM 449829, a potent and selective ATP-competitive inhibitor of Janus kinase 3 (JAK3). This document details its binding characteristics, inhibitory profile against various kinases, and its impact on downstream signaling pathways. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of its mechanism of action.

Core Concepts: ATP-Competitive Inhibition by this compound

This compound functions as a kinase inhibitor by competing with adenosine triphosphate (ATP) for binding to the catalytic site of the enzyme.[1][2][3][4][5] This mode of action is crucial for its ability to modulate the activity of specific kinases involved in cellular signaling. Its selectivity for JAK3 makes it a valuable tool for studying the roles of this particular kinase in various biological processes.[2][3][6]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating its high affinity for JAK3. The data is presented below in both pIC50 and IC50 formats for ease of comparison.

Table 1: Inhibitory Potency of this compound against various kinases (pIC50).

KinasepIC50
JAK36.8[2][3][6]
EGFR5.0[2][3][6]
JAK14.7[2][3][6]
CDK4< 5.0[2][3][6]

Table 2: Inhibitory Potency of this compound against various kinases (IC50).

KinaseIC50 (µM)
JAK30.158[7]
EGFR10[7]
JAK119.95[7]
TGM20.005[7]
FXIIIa0.006[7]

Signaling Pathway: Inhibition of the JAK3/STAT5 Axis

This compound exerts its biological effects by inhibiting the JAK3/STAT5 signaling pathway. This pathway is critical for the transduction of signals from cytokine receptors.[1][6] Specifically, this compound has been shown to block the IL-2-induced phosphorylation of STAT5.[1][6]

G This compound Inhibition of JAK3/STAT5 Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2_Receptor IL-2 Receptor JAK3 JAK3 IL-2_Receptor->JAK3 Activation STAT5 STAT5 JAK3->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 Gene_Expression Gene Expression (Cell Proliferation, Differentiation) pSTAT5->Gene_Expression Dimerization & Nuclear Translocation ZM449829 This compound ZM449829->JAK3 Inhibition (ATP-Competitive)

JAK3/STAT5 Signaling Inhibition by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro JAK3 Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against JAK3.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • This compound (or other test inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)

  • White, opaque 384-well plates

  • Multilabel plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in kinase buffer containing a final DMSO concentration of 1%.

    • Prepare a solution of JAK3 enzyme in kinase buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare a substrate/ATP mix in kinase buffer. The ATP concentration should be at or near the Km for JAK3.

  • Assay Plate Setup:

    • Add 1 µL of the this compound serial dilution or DMSO control to the wells of a 384-well plate.

    • Add 2 µL of the JAK3 enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - this compound Dilution Series - JAK3 Enzyme Solution - Substrate/ATP Mix Plate_Setup Set up 384-well plate: 1. Add this compound/DMSO 2. Add JAK3 Enzyme 3. Add Substrate/ATP Mix Reagent_Prep->Plate_Setup Incubation Incubate at RT for 60 min Plate_Setup->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent (Incubate 40 min) Incubation->ADP_Glo_Reagent Kinase_Detection_Reagent Add Kinase Detection Reagent (Incubate 30 min) ADP_Glo_Reagent->Kinase_Detection_Reagent Read_Luminescence Measure Luminescence Kinase_Detection_Reagent->Read_Luminescence Data_Analysis Plot Data and Calculate IC50 Read_Luminescence->Data_Analysis

In Vitro Kinase Inhibition Assay Workflow

IL-2 Induced STAT5 Phosphorylation Assay (Flow Cytometry)

This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of STAT5 in T cells following stimulation with Interleukin-2 (IL-2).

Materials:

  • T cells (e.g., primary human T cells or a T cell line like CTLL-2)

  • Complete culture medium

  • Recombinant human IL-2

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 90% ice-cold methanol)

  • Fluorochrome-conjugated anti-phospho-STAT5 (pSTAT5) antibody

  • Flow cytometer

Procedure:

  • Cell Preparation and Starvation:

    • Culture T cells in complete medium.

    • To reduce basal pSTAT5 levels, wash the cells and culture them in cytokine-free medium for at least 2 hours prior to the experiment.

  • Inhibitor Treatment:

    • Pre-incubate the starved T cells with various concentrations of this compound or DMSO vehicle control for 30-60 minutes at 37°C.[6]

  • Cytokine Stimulation:

    • Stimulate the cells by adding a pre-determined optimal concentration of IL-2 for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation and Permeabilization:

    • Stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes.

  • Intracellular Staining:

    • Wash the cells with PBS containing 1% BSA.

    • Resuspend the cells in the staining buffer and add the anti-pSTAT5 antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend them in PBS.

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of pSTAT5 in the different treatment groups.

G Logical Relationship of ATP-Competitive Inhibition cluster_binding_site Kinase ATP Binding Site cluster_molecules Competing Molecules cluster_outcomes Potential Outcomes ATP_Binding_Site ATP Binding Pocket Phosphorylation Substrate Phosphorylation (Kinase Activity) ATP_Binding_Site->Phosphorylation Leads to Inhibition Inhibition of Phosphorylation (No Kinase Activity) ATP_Binding_Site->Inhibition Blocked by this compound ATP ATP ATP->ATP_Binding_Site Binds ZM449829 This compound ZM449829->ATP_Binding_Site Competitively Binds

ATP-Competitive Inhibition Mechanism

References

Methodological & Application

ZM 449829: Application Notes for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 449829 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function. By competitively binding to the ATP-binding site of JAK3, this compound effectively blocks the phosphorylation of downstream targets, most notably the Signal Transducer and Activator of Transcription 5 (STAT5). This inhibition disrupts the JAK/STAT signaling cascade, leading to the suppression of T-cell proliferation and other immune responses. These characteristics make this compound a valuable tool for in vitro studies of autoimmune diseases, transplant rejection, and hematological malignancies.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of JAK3. The binding of cytokines to their receptors triggers the dimerization of receptor-associated JAKs, which then auto-phosphorylate and activate each other. Activated JAKs subsequently phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Upon recruitment, STATs are phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. This compound specifically targets JAK3, thereby preventing the phosphorylation and activation of STAT5 and interrupting this signaling cascade.

ZM449829_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3_inactive JAK3 (inactive) JAK1_inactive JAK1 (inactive) JAK3_active p-JAK3 (active) Cytokine_Receptor->JAK3_active Activates STAT5_inactive STAT5 (inactive) STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active Dimerization Dimerization STAT5_active->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Gene Expression (e.g., Proliferation) Nuclear_Translocation->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor Binds ZM449829 This compound ZM449829->JAK3_active Inhibits JAK3_active->STAT5_inactive Phosphorylates

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The optimal working concentration of this compound is highly dependent on the specific cell type and the experimental assay being performed. Below is a summary of reported in vitro concentrations and IC50 values.

Target/AssayCell Line/SystemConcentration/IC50Reference(s)
Enzyme Inhibition
JAK3Cell-free assayIC50 = 0.158 µM[1]
EGFRCell-free assayIC50 = 10 µM[1]
JAK1Cell-free assayIC50 = 19.95 µM[1]
Cellular Assays
Inhibition of STAT5 PhosphorylationYTS, NK92, ex vivo NK cells1 µM
Decreased Cell MigrationMCF-710 µM[1]
Decreased Colony FormationMCF-710 µM[1]
Inhibition of Vacuole FormationC. burnetii-infected HeLa and THP-1 cells10 µM[1]

Experimental Protocols

In Vitro JAK3 Kinase Assay

This protocol is designed to determine the IC50 of this compound against purified JAK3 enzyme.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • JAK3 peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

  • In a 96-well plate, add 5 µL of the diluted this compound or control to each well.

  • Add 10 µL of a solution containing the JAK3 enzyme and the peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™, following the manufacturer's instructions.[2][3]

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Inhibition of STAT5 Phosphorylation (Western Blot)

This protocol details the assessment of this compound's ability to inhibit cytokine-induced STAT5 phosphorylation in a cellular context.

Materials:

  • Cells expressing JAK3 (e.g., TF-1, Ba/F3)

  • Cell culture medium

  • Cytokine for stimulation (e.g., IL-2, GM-CSF)

  • This compound stock solution (in DMSO)

  • Phosphatase and protease inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a culture plate and allow them to adhere or grow to the desired density.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate cytokine (e.g., 25 ng/mL GM-CSF for TF-1 cells) for a short period (e.g., 15-30 minutes).[4]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-STAT5 antibody as a loading control.[5][6]

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of a cell line, such as MCF-7.

Materials:

  • MCF-7 cells (or other cell line of interest)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[7]

  • Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Migration Assay (Transwell Assay)

This protocol describes how to assess the effect of this compound on the migratory capacity of cells like MCF-7.[8]

Materials:

  • MCF-7 cells

  • Serum-free and complete culture medium

  • This compound stock solution (in DMSO)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Crystal violet staining solution

  • Cotton swabs

Procedure:

  • Starve MCF-7 cells in serum-free medium for 24 hours prior to the assay.

  • Add complete medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate.

  • Resuspend the starved cells in serum-free medium, with or without different concentrations of this compound.

  • Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24-48 hours).[9]

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).

  • Stain the migrated cells with crystal violet solution.

  • Wash the inserts to remove excess stain and allow them to dry.

  • Count the number of migrated cells in several random fields under a microscope.

Colony Formation Assay

This assay evaluates the effect of this compound on the long-term proliferative capacity of single cells.

Materials:

  • MCF-7 cells

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Prepare a single-cell suspension of MCF-7 cells.

  • Seed a low number of cells (e.g., 200-500 cells per well) into 6-well plates.[10][11]

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control. The treatment can be continuous or for a defined period (e.g., 24 hours), after which the medium is replaced with fresh medium without the inhibitor.

  • Incubate the plates for 1-2 weeks, allowing colonies to form. Change the medium every 2-3 days.[12]

  • After the incubation period, wash the colonies with PBS, fix them with a fixative (e.g., methanol), and stain with crystal violet.

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, TF-1) Cell_Seeding Seed Cells in Plates/ Transwells Cell_Culture->Cell_Seeding ZM449829_Prep Prepare this compound (Stock in DMSO, Dilutions) Drug_Treatment Treat with this compound (Dose-Response) ZM449829_Prep->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation Incubation (Time-Course) Drug_Treatment->Incubation Viability Cell Viability (MTT) Incubation->Viability Migration Cell Migration (Transwell) Incubation->Migration Colony_Formation Colony Formation Incubation->Colony_Formation Western_Blot Western Blot (p-STAT5) Incubation->Western_Blot Data_Quant Data Quantification (Absorbance, Cell Count, etc.) Viability->Data_Quant Migration->Data_Quant Colony_Formation->Data_Quant Western_Blot->Data_Quant IC50_Calc IC50/GI50 Calculation Data_Quant->IC50_Calc

Caption: General workflow for in vitro experiments with this compound.

References

Preparing a ZM 449829 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals who require a reliable protocol for the preparation, storage, and use of ZM 449829 stock solutions for in vitro and in vivo studies.

Introduction

This compound is a potent and selective, ATP-competitive inhibitor of Janus kinase 3 (JAK3) with a pIC50 of 6.8.[1][2] It demonstrates significantly less activity against other kinases such as EGFR (pIC50 = 5.0), JAK1 (pIC50 = 4.7), and CDK4 (pIC50 < 5.0).[2][3] The primary mechanism of action of this compound is the inhibition of the JAK/STAT signaling pathway, a critical pathway in cytokine signaling and immune response.[4][5] Specifically, this compound has been shown to block the IL-2-induced phosphorylation of STAT5.[1][3] This inhibitory activity makes this compound a valuable tool for studying the physiological and pathological roles of JAK3.

This application note provides a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO), along with essential data on its chemical properties, solubility, and storage to ensure reproducible experimental outcomes.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀O[3][6]
Molecular Weight 182.22 g/mol [1][3][6]
CAS Number 4452-06-6[1][6]
Appearance White to off-white solid[1][3]
Purity ≥95%[6]
Solubility in DMSO ≥30 mg/mL (≥164.6 mM)[6]
pIC₅₀ for JAK3 6.8[1][2]
Typical Working Concentration 1 - 10 µM[1][6][7]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes and sterile tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes as needed for different desired concentrations or volumes.

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 182.22 g/mol

    • To prepare 1 mL of a 10 mM solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 182.22 g/mol = 0.0018222 g

      • Mass (mg) = 1.82 mg

  • Weighing the this compound:

    • Carefully weigh out 1.82 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing:

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If dissolution is slow, gentle warming or brief sonication can be used to aid in dissolving the compound.[1]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol for Preparing Working Solutions
  • Thawing the Stock Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution:

    • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium.

    • It is recommended to keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced cellular toxicity.[7]

  • Use:

    • Use the freshly prepared working solution immediately for your experiments.

Visualizations

Experimental Workflow

G cluster_0 Preparation of 10 mM this compound Stock Solution cluster_1 Preparation of Working Solution weigh 1. Weigh 1.82 mg This compound Powder add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 1. Thaw Stock Solution Aliquot dilute 2. Dilute in Culture Medium/Buffer thaw->dilute use 3. Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway

G cluster_pathway JAK/STAT Signaling Pathway Inhibition by this compound cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak3 JAK3 receptor->jak3 Activation stat5 STAT5 jak3->stat5 Phosphorylation p_stat5 p-STAT5 dimer p-STAT5 Dimer p_stat5->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription nucleus->transcription Regulation zm449829 This compound zm449829->jak3 Inhibition

Caption: this compound inhibits the JAK3-mediated phosphorylation of STAT5.

References

Application Notes and Protocols: ZM 449829 in MCF-7 Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental cellular process implicated in a variety of physiological and pathological conditions, including cancer metastasis. The MCF-7 human breast cancer cell line is a widely utilized model for studying the effects of potential therapeutic agents on cancer cell migration. ZM 449829 is a potent and selective inhibitor of Aurora kinases, which are key regulators of cell division. Emerging evidence suggests that Aurora kinases also play a significant role in cell migration and invasion. These application notes provide detailed protocols for assessing the inhibitory effect of this compound on MCF-7 cell migration using the wound healing (scratch) assay and the transwell migration assay.

Mechanism of Action: Inhibition of Cell Migration

This compound is a small molecule inhibitor that primarily targets Aurora kinase A and Aurora kinase B. The inhibition of Aurora kinase A has been shown to impede cancer cell migration. One of the key mechanisms involves the regulation of the actin cytoskeleton dynamics through the Cofilin-F-actin pathway. Aurora kinase A can promote the dephosphorylation and activation of cofilin, a protein that severs actin filaments and promotes actin turnover, which is essential for cell motility. By inhibiting Aurora kinase A, this compound is proposed to suppress cofilin activation, leading to a more stable actin cytoskeleton and a reduction in the migratory capacity of cancer cells. This signaling cascade may also involve the RhoA/ROCK pathway, a critical regulator of cytoskeletal dynamics and cell contractility.

Data Presentation

CompoundCell LineAssayConcentrationObserved Effect on MigrationReference
ZM447439MCF-7Electric Cell Impedance Sensing50 nMInhibition[1][2]
ZM447439MCF-7Electric Cell Impedance Sensing500 nMStronger Inhibition[1][2]

Note: ZM447439 and this compound are both potent Aurora kinase inhibitors with similar mechanisms of action. The data for ZM447439 is presented here as a representative example of the expected effects of this compound.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study collective cell migration in vitro.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free or low-serum medium

  • This compound (stock solution in DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips or a scratcher

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Cell Starvation (Optional): Once the cells reach confluence, you can replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that the closure of the wound is primarily due to cell migration.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. A cross-shaped scratch can also be made.

  • Washing: Gently wash the wells with PBS to remove any detached cells and debris.

  • Treatment: Replace the PBS with fresh serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control well is nearly closed.

  • Data Analysis: The rate of cell migration can be quantified by measuring the area or the width of the scratch at different time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the following formula:

    % Wound Closure = [(Area at 0h - Area at Xh) / Area at 0h] x 100

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic migration of individual cells through a porous membrane.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • Serum-free medium

  • This compound (stock solution in DMSO)

  • Transwell inserts (typically with 8 µm pores for MCF-7 cells)

  • 24-well companion plates

  • Cotton swabs

  • Methanol or other fixative

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • Microscope

Protocol:

  • Cell Preparation: Culture MCF-7 cells to about 80% confluency. The day before the assay, replace the complete medium with serum-free medium and incubate for 12-24 hours to starve the cells.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add complete growth medium (containing 10% FBS as a chemoattractant).

    • Place the transwell inserts into the wells.

  • Cell Seeding and Treatment:

    • Harvest the starved MCF-7 cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

    • Add different concentrations of this compound or vehicle control (DMSO) to the cell suspension.

    • Seed the treated cell suspension into the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for sufficient migration in the control group (typically 12-24 hours for MCF-7 cells).

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom side of the membrane by immersing the inserts in methanol for 10-15 minutes.

    • Stain the fixed cells by immersing the inserts in crystal violet solution for 15-20 minutes.

  • Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry completely.

  • Image Acquisition and Quantification:

    • Visualize the stained, migrated cells using a microscope.

    • Capture images from several random fields for each insert.

    • Count the number of migrated cells per field. The results can be presented as the average number of migrated cells per field or as a percentage of migration inhibition compared to the control.

    % Migration Inhibition = [1 - (Number of migrated cells in treated group / Number of migrated cells in control group)] x 100

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_assay Migration Assay cluster_wh Wound Healing Assay cluster_tw Transwell Assay cluster_analysis Data Analysis p1 Seed MCF-7 cells in a multi-well plate p2 Culture to form a confluent monolayer p1->p2 p3 Starve cells in serum-free medium (optional for wound healing) p2->p3 wh1 Create a scratch in the monolayer p3->wh1 tw2 Seed this compound-treated cells in upper chamber p3->tw2 wh2 Wash with PBS wh1->wh2 wh3 Treat with this compound or vehicle wh2->wh3 wh4 Image at 0h and subsequent time points wh3->wh4 a1 Quantify wound closure area or migrated cell number wh4->a1 tw1 Add chemoattractant to lower chamber tw1->tw2 tw3 Incubate for 12-24h tw2->tw3 tw4 Fix and stain migrated cells tw3->tw4 tw4->a1 a2 Calculate percentage of migration inhibition a1->a2

Caption: Experimental workflow for assessing the effect of this compound on MCF-7 cell migration.

G ZM449829 This compound AuroraA Aurora Kinase A ZM449829->AuroraA Inhibits ZM449829->AuroraA SSH1 SSH1 (Phosphatase) AuroraA->SSH1 Activates PI3K PI3K PI3K->AuroraA Required for Aurora A effect Cofilin_P p-Cofilin (Inactive) SSH1->Cofilin_P Dephosphorylates RhoA RhoA ROCK ROCK RhoA->ROCK LIMK LIMK ROCK->LIMK Cofilin_A Cofilin (Active) LIMK->Cofilin_A Cofilin_A->Cofilin_P Phosphorylates Actin Actin Cytoskeleton Dynamics Cofilin_A->Actin Regulates Migration Cell Migration Actin->Migration Drives Inhibition_Text Inhibition of Migration Migration->Inhibition_Text

Caption: Proposed signaling pathway for this compound-mediated inhibition of cell migration.

References

Application Notes and Protocols for Western Blot Analysis After ZM 449829 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 449829 is a potent small molecule inhibitor with dual activity against Janus kinase 3 (JAK3) and Aurora kinases. This dual inhibition profile makes it a valuable tool for investigating the signaling pathways governed by these kinases, which are critically involved in immunology, cell cycle regulation, and oncology. Western blot analysis is an essential technique to elucidate the molecular effects of this compound by quantifying the changes in protein expression and phosphorylation status of key downstream targets. These application notes provide detailed protocols and expected outcomes for Western blot analysis in cells treated with this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both JAK3 and Aurora kinases.

  • JAK3 Inhibition: By binding to the ATP pocket of JAK3, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 5 (STAT5). The JAK/STAT pathway is crucial for cytokine signaling and immune cell function.

  • Aurora Kinase Inhibition: this compound also targets Aurora kinases, particularly Aurora B, which are key regulators of mitosis. Inhibition of Aurora B disrupts the proper phosphorylation of its substrates, such as Histone H3, leading to defects in chromosome segregation and cell division.

Data Presentation: Quantitative Analysis of Protein Phosphorylation

The following tables summarize representative quantitative data from Western blot analyses of cells treated with this compound. The data is presented as a percentage of the phosphorylated protein relative to the total protein, normalized to the untreated control.

Table 1: Dose-Dependent Inhibition of STAT5 Phosphorylation

This compound Concentration (µM)Phospho-STAT5 (Tyr694) / Total STAT5 (% of Control)
0 (Control)100%
0.175%
0.540%
1.015%
5.05%

Table 2: Time-Dependent Inhibition of Histone H3 Phosphorylation

Treatment Time with 1 µM this compound (hours)Phospho-Histone H3 (Ser10) / Total Histone H3 (% of Control)
0 (Control)100%
185%
450%
825%
2410%

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by this compound.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates (P) ZM449829 This compound ZM449829->JAK3 Inhibits STAT5_dimer STAT5 Dimer Nucleus Nucleus STAT5_dimer->Nucleus Translocates STAT5->STAT5_dimer Dimerizes Gene Gene Expression (e.g., Proliferation, Differentiation) Nucleus->Gene

JAK/STAT Signaling Pathway Inhibition by this compound.

Aurora_Kinase_Pathway cluster_Mitosis Mitosis G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase AuroraB Aurora B Kinase Prophase->AuroraB Activates Anaphase Anaphase Metaphase->Anaphase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates (P) (Ser10, Ser28) ZM449829 This compound ZM449829->AuroraB Inhibits Chromosome Chromosome Condensation & Segregation HistoneH3->Chromosome Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Quantification 10. Densitometry & Data Analysis Detection->Quantification

Application Notes and Protocols for ZM 449829: A Potent Inhibitor of T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing ZM 449829, a potent Aurora kinase inhibitor, in studies of T-cell proliferation. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is a small molecule inhibitor targeting Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of cell division.[1][2] Aurora kinases, particularly Aurora A and Aurora B, are key regulators of mitosis, ensuring proper chromosome segregation and cytokinesis.[1][2][3] Overexpression of Aurora kinases has been linked to aneuploidy and tumorigenesis, making them attractive targets for cancer therapy.[1][2] Recent studies have also highlighted the role of Aurora kinase inhibitors in modulating immune responses, including T-cell proliferation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Aurora kinases. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates essential for mitotic progression.[3] Inhibition of Aurora kinases in T-cells leads to defects in cell division, ultimately resulting in the inhibition of proliferation. This can occur through the induction of polyploidy and subsequent apoptosis. The primary mechanism involves the disruption of the G2/M phase of the cell cycle.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and other relevant Aurora kinase inhibitors on T-cell proliferation and kinase activity.

Table 1: In Vitro Inhibitory Activity of Aurora Kinase Inhibitors

CompoundTarget(s)IC50 (nM) - Aurora AIC50 (nM) - Aurora BCell Proliferation GI50 (nM)Cell Line(s)Reference
ZM447439Aurora A, Aurora B110130VariesMultiple cancer cell lines[3]
MLN8237Aurora A1>200 (in cells)16Multiple tumor cell lines[1]
AZD1152Aurora B---Melanoma cells[4]
CYC116Pan-Aurora, VEGFR24419-Various solid tumors and leukemia[1]
GSK1070916Aurora B, Aurora C>250-fold selective for B over A0.387A549 human lung cancer[3]

Note: Data for this compound is represented by the closely related compound ZM447439. IC50 and GI50 values can vary depending on the cell line and assay conditions.

Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound.

Aurora_Kinase_Pathway cluster_0 T-Cell Activation cluster_1 Cell Cycle Progression cluster_2 Aurora Kinase Regulation TCR T-Cell Receptor (TCR) Activation_Signal Activation Signal TCR->Activation_Signal CD28 CD28 CD28->Activation_Signal G1 G1 Phase Activation_Signal->G1 Induces Entry into Cell Cycle S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2->M Mitotic Entry M->G1 Cell Division Outcome Inhibition of T-Cell Proliferation - G2/M Arrest - Polyploidy - Apoptosis M->Outcome Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis ZM449829 This compound ZM449829->Aurora_A Inhibition ZM449829->Aurora_B Inhibition TCell_Proliferation_Workflow A Isolate PBMCs B Label with CFSE A->B C Seed in anti-CD3 coated plate B->C D Add anti-CD28 & this compound C->D E Incubate (72-96h) D->E F Harvest and Analyze by Flow Cytometry E->F G Determine Proliferation F->G Cell_Cycle_Workflow A Stimulate and Treat T-Cells with this compound B Harvest and Fix with Ethanol A->B C Stain with Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E Quantify Cell Cycle Phases (G0/G1, S, G2/M) D->E

References

Application Notes and Protocols: Assessing the Stability of ZM 449829 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the stability of the small molecule inhibitor ZM 449829 in common cell culture media. Understanding the stability of a compound under experimental conditions is critical for the accurate interpretation of in vitro assay results. Factors such as temperature, pH, and enzymatic activity within the media can contribute to the degradation of a compound over time, leading to a decrease in its effective concentration. These application notes offer a standardized workflow for determining the stability of this compound, from sample preparation to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, this document clarifies the primary signaling pathway inhibited by this compound and provides visual diagrams to illustrate both the experimental workflow and the biological context.

Introduction to this compound

This compound is a potent and selective ATP-competitive inhibitor of Janus kinase 3 (JAK3). The JAK/STAT signaling pathway is crucial for transducing signals from cytokines and growth factors, which are essential for cellular processes like proliferation, differentiation, and immune response. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer. While sometimes associated with Aurora kinases in broader screening libraries, this compound's primary and well-characterized activity is the inhibition of JAK3.

Given its use in cell-based assays, it is imperative to determine the stability of this compound in the experimental environment. The concentration of the active compound available to the cells can significantly impact the observed biological effects. This protocol provides a framework for researchers to generate their own stability data for this compound in their specific cell culture media.

Experimental Protocol: Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a chosen cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) at 37°C over a 72-hour period.

2.1. Materials and Reagents

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid, LC-MS grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Incubator (37°C, 5% CO₂)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Spike Stock into Pre-warmed Cell Culture Medium (e.g., 10 µM) prep_stock->prep_working prep_t0 Take Time Zero (T0) Sample Immediately prep_working->prep_t0 incubate Incubate at 37°C, 5% CO₂ prep_working->incubate sampling Collect Aliquots at Desired Time Points (e.g., 2, 4, 8, 24, 48, 72h) incubate->sampling add_acn Add 3 Volumes of Cold Acetonitrile to Precipitate Proteins sampling->add_acn vortex_centrifuge Vortex and Centrifuge (e.g., 14,000 rpm, 10 min, 4°C) add_acn->vortex_centrifuge collect_supernatant Collect Supernatant vortex_centrifuge->collect_supernatant lcms_analysis Analyze by LC-MS/MS collect_supernatant->lcms_analysis data_analysis Quantify Remaining this compound Relative to T0 Sample lcms_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

2.3. Step-by-Step Procedure

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Pre-warm the desired cell culture medium (e.g., DMEM + 10% FBS) to 37°C. Spike the this compound stock solution into the medium to achieve the final desired concentration (e.g., 10 µM). Vortex gently to mix.

  • Time Zero (T0) Sample: Immediately after preparing the working solution, transfer an aliquot (e.g., 100 µL) to a microcentrifuge tube. This will serve as the T0 reference sample. Process this sample immediately as described in step 6.

  • Incubation: Place the remaining working solution in a sterile, loosely capped tube in a 37°C, 5% CO₂ incubator to mimic cell culture conditions.

  • Time-Point Sampling: At each desired time point (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot (e.g., 100 µL) of the incubated solution and transfer it to a fresh microcentrifuge tube.

  • Sample Processing (Protein Precipitation): a. To each 100 µL aliquot, add 300 µL of ice-cold acetonitrile to precipitate proteins from the serum in the medium. b. Vortex the mixture vigorously for 30 seconds. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of this compound. A validated LC-MS/MS method is required for accurate quantification. General parameters may include a C18 reverse-phase column and a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The specific mass transitions for this compound will need to be determined on the instrument.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample. The peak area of this compound from the LC-MS/MS chromatogram is used for this calculation.

    • Percentage Remaining = (Peak Area at Tx / Peak Area at T0) * 100

Data Presentation

The results of the stability study should be presented in a clear and concise table. This allows for easy comparison of the compound's stability over time.

Table 1: Stability of this compound in Cell Culture Medium at 37°C

Time Point (Hours)Mean Peak Area (n=3)Standard Deviation% Remaining
0[Insert Data][Insert Data]100
2[Insert Data][Insert Data][Calculate]
4[Insert Data][Insert Data][Calculate]
8[Insert Data][Insert Data][Calculate]
24[Insert Data][Insert Data][Calculate]
48[Insert Data][Insert Data][Calculate]
72[Insert Data][Insert Data][Calculate]

Signaling Pathway

This compound is an inhibitor of the JAK3/STAT signaling pathway. This pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression. This compound competitively binds to the ATP-binding site of JAK3, preventing the phosphorylation and subsequent activation of STAT proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor cytokine->receptor binds jak3 JAK3 receptor->jak3 associates receptor->jak3 activates stat_inactive STAT (inactive) jak3->stat_inactive phosphorylates stat_active p-STAT (active dimer) stat_inactive->stat_active dimerizes dna DNA stat_active->dna translocates to nucleus and binds zm449829 This compound zm449829->jak3 inhibits gene_exp Gene Expression (Proliferation, Differentiation) dna->gene_exp regulates

Caption: The JAK3/STAT signaling pathway and the inhibitory action of this compound.

Conclusion

The protocol and information provided in these application notes serve as a comprehensive guide for researchers to evaluate the stability of this compound in their specific experimental setups. By generating this critical data, scientists can ensure the reliability and reproducibility of their in vitro studies, leading to a more accurate understanding of the biological effects of this potent JAK3 inhibitor.

Troubleshooting & Optimization

ZM 449829 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the solubility and use of ZM 449829, a potent and selective inhibitor of Janus kinase 3 (JAK3). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Troubleshooting Guide: Solubility Issues

Researchers may encounter solubility challenges with this compound, particularly when preparing aqueous solutions for in vitro experiments. This guide provides solutions to common problems.

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer (e.g., PBS, cell culture media) This compound is poorly soluble in aqueous solutions. The addition of a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution.1. Decrease the final concentration: If experimentally feasible, lower the final working concentration of this compound. 2. Increase the solvent ratio: Prepare an intermediate dilution in a co-solvent mixture before the final dilution in the aqueous buffer. For example, dilute the DMSO stock in a solution containing both DMSO and cell culture medium. 3. Use a solubilizing agent: For in vivo studies, co-solvents such as corn oil or SBE-β-CD in saline can be used.[1] For in vitro assays, the use of such agents should be carefully validated for compatibility with the specific cell type and assay. 4. Sonication: After dilution, briefly sonicate the solution to aid in dissolution.[1] 5. Warm the solution: Gently warm the solution to 37°C to improve solubility, but be mindful of the compound's stability at higher temperatures.
Cloudiness or precipitate observed in the stock solution (DMSO or DMF) The compound may not be fully dissolved, or the solvent may have absorbed moisture, reducing its solvating capacity.1. Ensure complete dissolution: Vortex the stock solution thoroughly. Gentle warming and brief sonication can also be applied. 2. Use fresh, anhydrous solvent: Use newly opened, high-purity, anhydrous DMSO or DMF to prepare stock solutions.
Inconsistent experimental results This could be due to incomplete solubility or precipitation of the compound in the assay medium, leading to a lower effective concentration.1. Visually inspect for precipitation: Before adding the compound to your experimental system, carefully inspect the final working solution for any signs of precipitation. 2. Prepare fresh working solutions: Prepare working solutions fresh for each experiment from a stock solution to minimize the risk of precipitation over time. 3. Filter the final solution: If precipitation is suspected, you may consider filtering the final working solution through a 0.22 µm filter. However, be aware that this could potentially lower the final concentration if the compound is not fully dissolved.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[2][3] It is only slightly soluble in ethanol.[2][3] For in vivo applications, formulations with co-solvents like corn oil or SBE-β-CD in saline have been described.[1]

Q2: What are the recommended concentrations for stock solutions?

A2: Stock solutions of this compound can be prepared in DMSO or DMF at concentrations up to 30 mg/mL.[2][3]

Solubility Data for this compound

SolventConcentrationReference
DMSO30 mg/mL[2][3]
DMF30 mg/mL[2][3]
EthanolSlightly soluble[2][3]
In vivo formulation (10% DMSO, 90% Corn Oil)≥ 2.5 mg/mL[1]
In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in Saline))≥ 2.5 mg/mL[1]

Q3: How should I prepare working solutions for cell-based assays?

A3: To prepare a working solution, dilute your DMSO stock solution into your cell culture medium. It is crucial to ensure the final concentration of DMSO is not toxic to your cells. A general recommendation is to keep the final DMSO concentration below 0.5%, with many cell lines tolerating up to 1%.[4][5][6] However, the optimal DMSO concentration should be determined for your specific cell line. To minimize precipitation, it is advisable to perform serial dilutions. For example, first, dilute the high-concentration stock into a smaller volume of media, vortex gently, and then add this to the final volume.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of Janus kinase 3 (JAK3).[2][7][8] It functions by competitively binding to the ATP-binding site of the JAK3 enzyme, thereby inhibiting its kinase activity.[8] This, in turn, blocks the downstream signaling cascade, primarily the JAK/STAT pathway.

Signaling Pathway

This compound targets JAK3, a critical component of the JAK/STAT signaling pathway. This pathway is activated by various cytokines and growth factors and plays a key role in immune cell development and function.

ZM449829_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive Recruitment JAK3_active JAK3 (Active) JAK3_inactive->JAK3_active Phosphorylation STAT_inactive STAT (Inactive) JAK3_active->STAT_inactive Phosphorylation STAT_active STAT-P (Active Dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Nuclear Translocation ZM449829 This compound ZM449829->JAK3_active Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Protocols

General Protocol for Preparing this compound Working Solutions for Cell-Based Assays
  • Prepare a Stock Solution:

    • Dissolve this compound powder in anhydrous DMSO to a final concentration of 10-30 mg/mL.

    • Ensure the compound is completely dissolved by vortexing. Gentle warming (to 37°C) and brief sonication can be used if necessary.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Thaw a single aliquot of the stock solution.

    • Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mg/mL stock 1:100 in media to get a 100 µg/mL solution. This helps to minimize the shock of a high DMSO concentration to the final culture volume.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the intermediate dilution (or the stock solution if not preparing an intermediate) to your cell culture medium to achieve the desired final concentration of this compound.

    • Ensure the final concentration of DMSO in the cell culture does not exceed a level toxic to the cells (typically <0.5%).

    • Gently mix the final working solution. Visually inspect for any signs of precipitation before adding to the cells.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow A Prepare this compound Stock Solution (e.g., 10 mg/mL in DMSO) C Prepare Working Solutions of this compound (Dilute stock in culture medium) A->C B Seed Cells in Culture Plate D Treat Cells with this compound (and vehicle control) B->D C->D E Incubate for Desired Time D->E F Perform Assay (e.g., Viability, Western Blot, etc.) E->F G Data Analysis F->G

Caption: A typical workflow for a cell-based experiment using this compound.

References

Troubleshooting inconsistent ZM 449829 results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experimental results obtained using ZM 449829.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of Janus tyrosine kinase 3 (JAK3).[1][2][3] It functions by competitively binding to the ATP site of JAK3, thereby inhibiting its kinase activity.[1][3]

2. My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results can arise from several factors:

  • Compound Stability and Purity: this compound is a degradation product of ZM 39923.[4] Ensure the purity of your compound stock, as contamination with the parent compound or other degradation products could lead to variable results.

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations in your assays. This compound has limited solubility in aqueous solutions and is typically dissolved in organic solvents like DMSO or DMF.[4]

  • Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, which may cause unexpected biological responses and confound your results.

  • Cell Line and Assay Variability: The potency of this compound can vary between different cell lines and experimental setups.

3. What are the known off-target effects of this compound?

While selective for JAK3, this compound has been shown to inhibit other kinases and enzymes, particularly at higher concentrations. Notably, it inhibits human tissue transglutaminase 2 (TGM2) and transglutaminase factor XIIIa (FXIIIa) at low micromolar concentrations.[4] It is significantly less potent against EGFR and JAK1.[1][4]

4. What is the recommended solvent and storage condition for this compound?

For short-term storage (days to weeks), it is recommended to store this compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), it should be kept at -20°C.[5] Stock solutions should be prepared in solvents like DMF or DMSO at concentrations up to 30 mg/mL.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[3]

5. How can I verify the activity of my this compound compound?

A common method to verify the activity of this compound is to perform an in vitro kinase assay to determine its IC50 against JAK3. Additionally, you can assess its ability to inhibit the phosphorylation of STAT5, a downstream target of JAK3, in a relevant cell line upon stimulation with a cytokine like IL-2.[1][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Lower than expected potency (high IC50) Compound degradation: Improper storage or handling.Ensure the compound is stored correctly in a dry, dark environment at the recommended temperature.[5] Prepare fresh stock solutions.
Poor solubility: Precipitation of the compound in aqueous assay buffer.Prepare stock solutions in 100% DMSO or DMF and ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all conditions.[4]
Assay interference: Components in the assay buffer may interfere with the compound.Review the composition of your assay buffer. Consider using a simpler buffer system to rule out interference.
High variability between replicate experiments Inconsistent compound concentration: Pipetting errors or precipitation of the compound.Use calibrated pipettes and visually inspect solutions for any signs of precipitation before use.
Cellular variability: Differences in cell passage number, confluency, or health.Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
Unexpected or off-target phenotypes Inhibition of other kinases: The concentration of this compound used may be too high.Perform a dose-response experiment to determine the optimal concentration that inhibits JAK3 without significant off-target effects. Compare your results with known IC50 values for off-target kinases.
Non-specific effects of the solvent: High concentrations of DMSO or other solvents can be toxic to cells.Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50/pIC50) of this compound against its primary target and known off-targets.

Target IC50 / pIC50 Notes
JAK3 pIC50 = 6.8 (approximately 158 nM)[1][3][4]Primary target, ATP-competitive inhibition.[1][3]
EGFR pIC50 = 5.0 (10 µM)[1][4]Significantly lower potency compared to JAK3.
JAK1 pIC50 = 4.7 (19.95 µM)[1][4]Significantly lower potency compared to JAK3.
CDK4 pIC50 < 5.0 (>10 µM)[1]Very weak inhibitor.
TGM2 IC50 = 0.005 µM (5 nM)[4]Potent off-target inhibition.
FXIIIa IC50 = 0.006 µM (6 nM)[4]Potent off-target inhibition.

Experimental Protocols

In Vitro JAK3 Kinase Assay

This protocol provides a general framework for determining the in vitro potency of this compound against JAK3.

  • Reagents and Materials:

    • Recombinant human JAK3 enzyme

    • ATP

    • Suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • This compound stock solution (in DMSO)

    • Kinase detection reagent (e.g., an antibody specific for the phosphorylated substrate)

    • Microplate (e.g., 384-well)

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells.

    • Add the diluted this compound or vehicle control (DMSO) to the microplate wells.

    • Add the JAK3 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable detection method (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based STAT5 Phosphorylation Assay

This protocol outlines a general method to assess the inhibitory effect of this compound on the JAK3/STAT5 signaling pathway in cells.

  • Reagents and Materials:

    • A suitable cell line expressing JAK3 and the IL-2 receptor (e.g., certain T-cell lines).

    • Cell culture medium and supplements.

    • This compound stock solution (in DMSO).

    • Recombinant human IL-2.

    • Lysis buffer.

    • Antibodies for Western blotting or ELISA (e.g., anti-phospho-STAT5, anti-total-STAT5, and a suitable secondary antibody).

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere or recover overnight.

    • Starve the cells in a low-serum medium for a few hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with IL-2 for a short period (e.g., 15-30 minutes) to activate the JAK3/STAT5 pathway.

    • Wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Analyze the phosphorylation status of STAT5 in the cell lysates using Western blotting or ELISA.

    • Quantify the band intensities (for Western blot) or the signal (for ELISA) and normalize the phospho-STAT5 signal to the total-STAT5 signal.

    • Plot the normalized phospho-STAT5 signal against the this compound concentration to determine the cellular potency.

Visualizations

JAK_STAT_Signaling_Pathway JAK/STAT Signaling Pathway Inhibition by this compound cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT5 p-STAT5 pSTAT5->pSTAT5 Dimerizes Gene_Expression Gene_Expression pSTAT5->Gene_Expression Translocates to Nucleus and Regulates ZM_449829 This compound ZM_449829->JAK3 Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Experimental_Workflow General Experimental Workflow for this compound Start Start Prepare_Stock Prepare this compound Stock Solution (DMSO) Start->Prepare_Stock Cell_Culture Cell Culture and Plating Start->Cell_Culture Treatment Treat Cells with This compound Dilutions Prepare_Stock->Treatment Cell_Culture->Treatment Assay Perform Cellular or Biochemical Assay Treatment->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis (e.g., IC50 determination) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for using this compound.

Troubleshooting_Tree Troubleshooting Inconsistent this compound Results Inconsistent_Results Inconsistent Results Check_Compound Check Compound Purity and Storage Inconsistent_Results->Check_Compound Purity_OK Purity/Storage OK? Check_Compound->Purity_OK Check_Solubility Verify Compound Solubility in Assay Solubility_OK Solubility OK? Check_Solubility->Solubility_OK Optimize_Concentration Optimize this compound Concentration Concentration_OK Concentration Optimized? Optimize_Concentration->Concentration_OK Standardize_Protocol Standardize Experimental Protocol Resolved Issue Resolved Standardize_Protocol->Resolved Purity_OK->Check_Solubility Yes Purity_OK->Resolved No, Replace Compound Solubility_OK->Optimize_Concentration Yes Solubility_OK->Resolved No, Adjust Solvent Concentration_OK->Standardize_Protocol Yes Concentration_OK->Resolved No, Perform Dose-Response

Caption: A decision tree for troubleshooting inconsistent this compound results.

References

Technical Support Center: Optimizing ZM 449829 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ZM 449829. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for cell viability experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Janus kinase 3 (JAK3).[1] It functions by competitively binding to the ATP-binding site of the JAK3 enzyme. This inhibition prevents the phosphorylation of downstream signaling molecules, most notably STAT5 (Signal Transducer and Activator of Transcription 5), which plays a crucial role in T-cell proliferation and other cellular processes.[2][3]

Q2: Is this compound an Aurora kinase inhibitor?

There can be confusion in the literature, but this compound is primarily a JAK3 inhibitor. The compound often associated with Aurora kinase inhibition is ZM 447439. It is crucial to ensure you are using the correct compound for your intended target.

Q3: What are the known off-target effects of this compound?

This compound exhibits high selectivity for JAK3. However, at higher concentrations, it can inhibit other kinases. For instance, its inhibitory concentration (IC50) for JAK3 is 0.158 µM, while for EGFR and JAK1, the IC50 values are significantly higher at 10 µM and 19.95 µM, respectively.[1] It has also been shown to inhibit human tissue transglutaminase 2 (TGM2) and transglutaminase factor XIIIa at nanomolar concentrations.[1] Researchers should be mindful of these potential off-target effects, especially when using concentrations in the higher micromolar range.

Q4: How does inhibition of JAK3 by this compound affect cell viability?

By inhibiting the JAK3/STAT3 signaling pathway, this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][4] This pathway is often constitutively active in certain cancer types, and its inhibition can lead to a decrease in the expression of anti-apoptotic proteins (like Bcl-2) and cell cycle regulators, ultimately reducing cell proliferation and survival.[4][5][6]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Symptoms:

  • Precipitate observed in the stock solution or after dilution in cell culture media.

  • Inconsistent experimental results.

Possible Causes and Solutions:

CauseSolution
Improper Solvent This compound is soluble in organic solvents such as DMSO and DMF at concentrations up to 30 mg/mL.[1] It is only slightly soluble in ethanol. For cell culture experiments, prepare a concentrated stock solution in 100% DMSO.
Precipitation in Aqueous Media When diluting the DMSO stock solution into aqueous cell culture media, precipitation can occur. To avoid this, dilute the stock solution in a stepwise manner. For in vivo studies, specific formulations such as 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in Saline) can be used to improve solubility.[2] Gentle warming and sonication can also aid in dissolution.[2]
Low-Quality Reagent Ensure you are using a high-purity this compound compound from a reputable supplier.
Issue 2: High Variability in Cell Viability Assays

Symptoms:

  • Large error bars in dose-response curves.

  • Poor reproducibility between experiments.

Possible Causes and Solutions:

CauseSolution
Inconsistent Cell Seeding Density Ensure a uniform cell number is seeded in each well. Variations in cell density can significantly impact the results of viability assays.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Incomplete Dissolution of Compound As mentioned in Issue 1, ensure the compound is fully dissolved in the culture medium. Any precipitate can lead to inconsistent concentrations across wells.
Time-Dependent Effects The IC50 value of a compound can vary depending on the incubation time.[7] Standardize the treatment duration across all experiments to ensure consistency.
Issue 3: Unexpected or No Effect on Cell Viability

Symptoms:

  • No significant decrease in cell viability even at high concentrations.

  • Cell death observed in control (vehicle-treated) wells.

Possible Causes and Solutions:

CauseSolution
Cell Line Insensitivity Not all cell lines are sensitive to JAK3 inhibition. The expression and activation status of the JAK3/STAT3 pathway in your chosen cell line will determine its sensitivity to this compound. Consider using a positive control cell line known to be sensitive to JAK3 inhibitors.
Compound Degradation This compound stock solutions should be stored at -20°C or -80°C to maintain stability.[2] Avoid repeated freeze-thaw cycles.
High Vehicle (DMSO) Concentration High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium does not exceed a non-toxic level, typically below 0.5%. Run a vehicle-only control to assess the effect of the solvent on cell viability.
Incorrect Assay for Measuring Viability Some viability assays measure metabolic activity (e.g., MTT assay), which may not always directly correlate with cell number. Consider using a direct cell counting method or an assay that measures membrane integrity (e.g., Trypan Blue exclusion) to confirm your results.

Data Presentation

The following tables summarize the inhibitory activity of this compound on various kinases and its effects on different cell lines based on available data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (µM)
JAK30.158
JAK119.95
EGFR10
TGM20.005
FXIIIa0.006

Data compiled from Cayman Chemical product information sheet.[1]

Table 2: Experimentally Observed Effects of this compound on Various Cell Lines

Cell LineConcentrationObserved EffectReference
MCF-710 µMDecreased formation of cancer stem cells, migration, and colony formation.[1]
HeLa10 µMInhibition of replication vacuole formation in C. burnetii-infected cells.[1]
THP-110 µMInhibition of replication vacuole formation in C. burnetii-infected cells.[1]

Experimental Protocols

Detailed Methodology for MTT Cell Viability Assay

This protocol is a general guideline for assessing cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Add 100 µL of solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Incubate the plate in the dark at room temperature for 2-4 hours, or until the crystals are fully dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

ZM449829_Pathway ZM449829 This compound JAK3 JAK3 ZM449829->JAK3 Inactivates STAT3 STAT3 JAK3->STAT3 Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Nucleus->Bcl2 Transcription

This compound inhibits JAK3, leading to reduced STAT3 phosphorylation and apoptosis.
Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow Start Start: Determine Optimal Seeding Density DoseRange Step 1: Broad Dose-Range Finding Assay (e.g., 0.01 µM to 100 µM) Start->DoseRange Analyze1 Step 2: Analyze Viability Data (e.g., MTT Assay) DoseRange->Analyze1 NarrowRange Step 3: Narrow-Range Confirmatory Assay (Concentrations around estimated IC50) Analyze1->NarrowRange Analyze2 Step 4: Determine Final IC50 Value NarrowRange->Analyze2 Downstream Proceed to Downstream Experiments (e.g., Apoptosis Assay, Western Blot) Analyze2->Downstream

Workflow for determining the optimal this compound concentration for cell viability assays.

References

ZM 449829 Cytotoxicity in Primary Cells: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ZM 449829 in primary cell cultures. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Janus kinase 3 (JAK3).[1][2][3] It functions by competitively binding to the ATP-binding site of the JAK3 enzyme, which is a critical component of the JAK/STAT signaling pathway.[2][3] This inhibition prevents the phosphorylation of downstream targets, most notably STAT5, thereby blocking cytokine-mediated signaling and T-cell proliferation.[2][3]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits selectivity for JAK3 over other kinases. For instance, it is a very weak inhibitor of EGFR, JAK1, and CDK4.[1][3] However, it's important to be aware of potential off-target effects, especially at higher concentrations.

Q3: What are the known effects of this compound on cells?

A3: The primary documented effect of this compound is the inhibition of IL-2-induced STAT5 phosphorylation.[1] In some contexts, such as with MCF-7 breast cancer cells, it has been shown to decrease the formation of cancer stem cells, as well as inhibit cell migration and colony formation at a concentration of 10 µM.[4]

Q4: Is there established cytotoxicity data for this compound in various primary cells?

A4: Currently, there is a lack of comprehensive, publicly available data detailing the cytotoxic profile (e.g., IC50 or LC50 values) of this compound across a wide range of primary cell types. Researchers should empirically determine the optimal, non-toxic concentration range for their specific primary cell model through dose-response experiments.

Q5: What is the recommended solvent and storage for this compound?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

High or Unexpected Cytotoxicity

Q: My primary cells are showing high levels of cell death after treatment with this compound. What are the possible causes and solutions?

A: High cytotoxicity can stem from several factors. Here's a troubleshooting guide:

  • Concentration of this compound: The concentration of this compound may be too high for your specific primary cell type.

    • Solution: Perform a dose-response curve to determine the optimal concentration that inhibits JAK3 activity without causing significant cell death. Start with a wide range of concentrations and narrow it down based on the results of cell viability assays.

  • Solvent (DMSO) Toxicity: Primary cells can be sensitive to the concentration of the solvent, DMSO.

    • Solution: Ensure that the final concentration of DMSO in your cell culture medium is consistent across all experimental conditions, including the vehicle control, and is at a level known to be non-toxic to your cells (typically below 0.5%).

  • Primary Cell Health: The initial health and viability of your primary cells are crucial.

    • Solution: Always assess the viability of your primary cells before starting an experiment. Ensure they are in the logarithmic growth phase and have not been passaged too many times, which can lead to senescence and increased sensitivity to stress.[5][6]

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects.

Inconsistent or Irreproducible Results

Q: I'm observing high variability in the cytotoxic effects of this compound between experiments. What could be the reason?

A: Inconsistent results can be frustrating. Consider the following possibilities:

  • Compound Stability: Repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation.

    • Solution: Aliquot your stock solution upon preparation to minimize the number of freeze-thaw cycles.

  • Assay Variability: The timing and execution of your cytotoxicity assay can introduce variability.

    • Solution: Standardize your protocols. For example, in an MTT assay, ensure consistent incubation times with the reagent and complete solubilization of the formazan crystals.

  • Primary Cell Heterogeneity: Primary cell populations can be heterogeneous, and their composition can change with each isolation and passage.[5]

    • Solution: Use cells from the same passage number for your experiments. If possible, characterize your primary cell population to ensure consistency.

General Primary Cell Culture Issues

Q: My primary cells are not growing well, even in the control group. What should I check?

A: Poor cell health in the control group will confound your results. Refer to this general troubleshooting guide for primary cell culture:

  • Contamination: Bacterial, fungal, or mycoplasma contamination can severely impact cell health.[7][8][9]

    • Solution: Regularly inspect your cultures for signs of contamination (e.g., turbidity, color change in the medium, filamentous growth).[7][8] If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[8] Always use sterile reagents and practice good aseptic technique.[7][8]

  • Sub-optimal Culture Conditions: Primary cells are often more fastidious than cell lines and require specific media, supplements, and growth surfaces.[5]

    • Solution: Ensure you are using the recommended medium and supplements for your specific primary cell type. Some primary cells may require coated culture vessels for proper attachment.[10]

  • Cell Senescence: Primary cells have a limited lifespan and will eventually enter a state of senescence where they stop dividing.[5][6]

    • Solution: Keep track of the passage number of your cells and use them at a low passage number. Be aware of the morphological signs of senescence, such as an enlarged and flattened appearance.[10]

Data Presentation

Table 1: Inhibitory Activity of this compound against various kinases.

Target KinasepIC50IC50 (nM)
JAK36.8158
EGFR5.010,000
JAK14.719,950
CDK4< 5.0> 10,000

Data compiled from multiple sources.[3][4] The pIC50 is the negative logarithm of the IC50 value.

Table 2: Template for Recording Experimental Cytotoxicity Data for this compound in Primary Cells.

Primary Cell TypeThis compound Concentration (µM)Incubation Time (hours)% Cell Viability (e.g., MTT Assay)% Apoptosis (e.g., Annexin V/PI)Observations (e.g., Morphological Changes)
e.g., Human PBMCs0 (Vehicle)24100%<5%Normal morphology
124
524
1024
2524
5024

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline and may need to be optimized for your specific primary cell type.

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Annexin V/PI Staining for Apoptosis Detection

This protocol provides a general procedure for detecting apoptosis by flow cytometry.

  • Cell Preparation: Culture and treat your primary cells with this compound as described above. Include positive and negative controls for apoptosis.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle cell dissociation solution.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This protocol is a general guide for analyzing the cell cycle distribution of primary cells.

  • Cell Preparation and Treatment: Culture and treat your primary cells with this compound for the desired duration.

  • Cell Harvesting: Collect the cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.

  • Washing: Wash the fixed cells with PBS.

  • RNAse Treatment: Treat the cells with RNase A to ensure that only DNA is stained.

  • DNA Staining: Stain the cells with a DNA-binding dye such as Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates STAT5_dimer STAT5 Dimer Gene_Expression Gene Expression (e.g., Proliferation, Survival) STAT5_dimer->Gene_Expression Translocates & Activates STAT5->STAT5_dimer Dimerizes ZM449829 This compound ZM449829->JAK3 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Mechanism of action of this compound in the JAK/STAT signaling pathway.

G Start Start: Primary Cell Culture Dose_Response Perform Dose-Response Experiment with this compound Start->Dose_Response Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Dose_Response->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Viability_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Data_Analysis Data Analysis: Determine IC50, Assess Apoptosis & Cell Cycle Arrest Cell_Cycle_Analysis->Data_Analysis End End: Interpret Results Data_Analysis->End

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

G High_Cytotoxicity High Cytotoxicity Observed? Check_Concentration Is this compound Concentration Optimized? High_Cytotoxicity->Check_Concentration Yes No_Cytotoxicity No Unexpected Cytotoxicity: Proceed with Experiment High_Cytotoxicity->No_Cytotoxicity No Check_DMSO Is DMSO Concentration in Vehicle Control Appropriate? Check_Concentration->Check_DMSO Yes Lower_Concentration Action: Lower this compound Concentration and Repeat Dose-Response Check_Concentration->Lower_Concentration No Check_Cell_Health Are Primary Cells Healthy? Check_DMSO->Check_Cell_Health Yes Adjust_DMSO Action: Adjust DMSO Concentration in Vehicle Control (<0.5%) Check_DMSO->Adjust_DMSO No Check_Culture_Conditions Action: Check Culture Conditions, Assess Cell Viability Before Experiment Check_Cell_Health->Check_Culture_Conditions No No_Issue No Obvious Issue: Consider Off-Target Effects or Intrinsic Cell Sensitivity Check_Cell_Health->No_Issue Yes

Caption: Troubleshooting unexpected cytotoxicity with this compound.

References

ZM 449829 degradation product ZM 39923 interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK3 inhibitor ZM 449829 and its prodrug, ZM 39923. This resource addresses potential interference from the degradation of ZM 39923 to this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between ZM 39923 and this compound?

A1: ZM 39923 is a prodrug that degrades to form the active JAK3 inhibitor, this compound.[1] This degradation occurs in neutral buffer conditions.

Q2: How quickly does ZM 39923 degrade to this compound?

A2: ZM 39923 has a half-life of approximately 36 minutes in neutral buffer at pH 7.43 and 25°C.[2][3] This rapid degradation is a critical factor to consider in experimental design.

Q3: What are the primary targets of this compound and ZM 39923?

A3: Both this compound and ZM 39923 are potent inhibitors of Janus tyrosine kinase 3 (JAK3).[4] They also exhibit inhibitory activity against other kinases such as EGFR and JAK1, as well as non-kinase targets like transglutaminase 2 (TGM2).[4]

Q4: My experimental results with ZM 39923 are inconsistent. Could this be due to its degradation?

A4: Yes, the rapid degradation of ZM 39923 into the active compound this compound is a likely source of variability and inconsistent results. The actual concentration of the active inhibitor (this compound) changes over the course of the experiment, which can affect the observed biological response.

Q5: How can I minimize the impact of ZM 39923 degradation on my experiments?

A5: To minimize the impact of degradation, consider the following strategies:

  • Use this compound directly: If your experimental goal is to inhibit JAK3, using the stable, active compound this compound is the most straightforward approach to avoid complications from prodrug degradation.

  • Short incubation times: If using ZM 39923 is necessary, keep incubation times as short as possible to minimize the extent of degradation.

  • Consistent timing: Ensure that the timing of compound addition and subsequent assay steps is consistent across all experiments to standardize the degree of degradation.

  • Fresh dilutions: Prepare fresh dilutions of ZM 39923 immediately before use.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Higher than expected potency of ZM 39923 Rapid degradation of ZM 39923 to the more potent this compound during the assay.Switch to using this compound directly for more controlled inhibition of JAK3. If ZM 39923 must be used, shorten the pre-incubation and incubation times to reduce the amount of degradation.
Poor reproducibility between experiments Inconsistent timing in the preparation and application of ZM 39923, leading to varying concentrations of the active this compound.Standardize all experimental steps, including the time between dissolving the compound and adding it to the assay, as well as the total assay duration. Prepare a detailed, timed protocol and adhere to it strictly.
Unexpected off-target effects Both ZM 39923 and this compound have activity against other targets like TGM2. The changing ratio of these two compounds during the experiment could lead to complex off-target signaling.Profile the effects of both ZM 39923 and this compound on potential off-targets in your system. Consider using a more selective JAK3 inhibitor if off-target effects are a concern.
Difficulty in determining the true IC50 of ZM 39923 The measured IC50 is a composite of the activity of both the parent compound and its degradation product.When reporting IC50 values for ZM 39923, clearly state the pre-incubation and incubation times. For a more accurate determination of JAK3 inhibition, determine the IC50 of this compound under your experimental conditions.

Quantitative Data: Inhibitory Profiles

The following tables summarize the reported inhibitory activities of ZM 39923 and this compound against various targets. Note that IC50 and pIC50 values can vary between different studies and assay conditions.

Table 1: Inhibitory Activity of ZM 39923

TargetIC50pIC50Reference(s)
JAK379 nM7.1[3][4]
EGFR2.4 µM5.6[3][4]
JAK140 µM4.4[3][4]
TGM210 nM-[4]
Factor XIIIa25 nM-[4]
CDK4>10 µM< 5.0[3]

Table 2: Inhibitory Activity of this compound

TargetIC50pIC50Reference(s)
JAK3158 nM6.8
EGFR10 µM5.0
JAK119.95 µM4.7
TGM25 nM-
Factor XIIIa6 nM-
CDK4>10 µM< 5.0

Experimental Protocols

Protocol: In Vitro JAK3 Kinase Assay

This protocol provides a general framework for measuring JAK3 inhibition. It is crucial to adapt the specific concentrations and incubation times to your experimental setup.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • This compound or ZM 39923 (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound or freshly prepared ZM 39923 in DMSO. Further dilute in kinase buffer to the final desired concentrations.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 10 µL of JAK3 enzyme solution (pre-diluted in kinase buffer) to each well.

    • Gently mix and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 10 µL of a solution containing ATP and the substrate (pre-mixed in kinase buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for JAK3.

    • Incubate the plate at 30°C for a set time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

    • Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Quantification of ZM 39923 and this compound by LC-MS

This protocol outlines a general method for the simultaneous quantification of ZM 39923 and its degradation product this compound in a biological matrix, such as cell culture media.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • ZM 39923 and this compound analytical standards

  • Internal standard (a structurally similar compound not present in the samples)

Procedure:

  • Sample Preparation:

    • Thaw frozen samples (e.g., cell culture supernatant) on ice.

    • Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of the sample.

    • Vortex briefly and incubate at -20°C for at least 2 hours to allow for complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • LC-MS Analysis:

    • Inject the reconstituted sample onto the LC-MS system.

    • Separate the compounds using a gradient elution. For example:

      • 0-2 min: 5% B

      • 2-10 min: Linear gradient from 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: Linear gradient from 95% to 5% B

      • 12.1-15 min: 5% B

    • Detect the parent and product ions for ZM 39923, this compound, and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Generate standard curves for ZM 39923 and this compound using the analytical standards.

    • Quantify the concentration of each compound in the samples by comparing their peak areas (normalized to the internal standard) to the respective standard curves.

Visualizations

Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ZM39923_Stock ZM 39923 Stock (in DMSO) Working_Solution Prepare Fresh Working Solution ZM39923_Stock->Working_Solution Immediate Use Add_to_Assay Add to Assay (Neutral Buffer, 25°C) Working_Solution->Add_to_Assay Degradation Degradation (t½ ≈ 36 min) Add_to_Assay->Degradation ZM449829_Formation Formation of this compound Degradation->ZM449829_Formation Mixed_Inhibition Mixed Inhibition Profile (ZM 39923 + this compound) ZM449829_Formation->Mixed_Inhibition Data_Variability Potential for Data Variability Mixed_Inhibition->Data_Variability

Caption: Experimental workflow highlighting the degradation of ZM 39923.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation pReceptor p-Receptor pJAK->pReceptor Phosphorylates STAT STAT pReceptor->STAT Recruits & Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor This compound / ZM 39923 Inhibitor->JAK Inhibits (ATP-competitive)

Caption: The JAK-STAT signaling pathway and the point of inhibition.

References

Validation & Comparative

A Comparative Analysis of ZM 449829 and Other Janus Kinase 3 (JAK3) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Janus Kinase 3 (JAK3) inhibitor ZM 449829 with other notable JAK3 inhibitors. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compounds for their studies.

Introduction to JAK3 Inhibition

The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1][2] These kinases are critical components of the JAK/STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell membrane to the nucleus, influencing gene transcription and cellular processes such as hematopoiesis and immune cell function.[3]

JAK3 plays a pivotal role in the development and function of T-cells, B-cells, and Natural Killer (NK) cells.[1] Its expression is primarily restricted to the immune system, making it an attractive therapeutic target for autoimmune diseases.[1] Selective inhibition of JAK3 is hypothesized to offer a more targeted immunosuppressive effect with an improved safety profile compared to pan-JAK inhibitors, potentially reducing side effects like anemia and leukopenia which are associated with JAK2 inhibition.[1]

This compound: A Profile

This compound is a potent, selective, and ATP-competitive inhibitor of JAK3.[4][5] It has been utilized as a pharmacological tool for the investigation of JAK3-mediated signaling pathways.

Key Characteristics of this compound:

  • Mechanism of Action: Binds competitively to the ATP-binding site of the JAK3 enzyme.[6]

  • Biological Effects: In cellular assays, this compound has been shown to block the phosphorylation of STAT5 induced by Interleukin-2 (IL-2), a downstream event of JAK3 activation.[4] It has also been observed to decrease the formation of cancer stem cells and inhibit cell migration in certain cancer cell lines at micromolar concentrations.[7]

Comparative Analysis of JAK3 Inhibitors

The development of JAK inhibitors has led to a range of molecules with varying selectivity profiles. While some, like Tofacitinib, were initially thought to be selective for JAK3, they were later found to inhibit other JAK family members.[1][8] Others, like Ritlecitinib, are designed as irreversible inhibitors.

Below is a quantitative comparison of this compound with other prominent JAK inhibitors.

Data Presentation: Inhibitor Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The pIC50 is the negative logarithm of the IC50 value, with a higher pIC50 indicating greater potency.

InhibitorTargetpIC50IC50 (nM)Other Kinases Inhibited (IC50)
This compound JAK3 6.8 [4][5]158 JAK1 (19,950 nM), EGFR (10,000 nM)[7]
Tofacitinib JAK3 -1 JAK1 (112 nM), JAK2 (20 nM)[9]
JAK1/JAK3 -56 [3]JAK1/JAK2 (406 nM), JAK2/JAK2 (1377 nM)[3]
Ritlecitinib JAK3 --Irreversibly inhibits JAK3 and the TEC kinase family.[10][11]
Fedratinib JAK2 -3 [12][13]JAK1 (>35x selectivity vs JAK2), JAK3 (>300x selectivity vs JAK2), FLT3 (15 nM)[12][13]
Decernotinib JAK3 --Showed 41-fold selectivity for JAK3 vs JAK1 in enzyme assays, but this was not maintained in cellular assays.[1]

Note: IC50 values can vary between different experimental setups and assay conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

JAK_STAT_Pathway JAK/STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK3 JAK3 Receptor->JAK3 2. Activation JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT JAK3->STAT 3. Phosphorylation JAK1->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_Dimer pSTAT Dimer pSTAT->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation JAK_Inhibitor JAK Inhibitor (e.g., this compound) JAK_Inhibitor->JAK3 Inhibition Gene_Transcription Gene_Transcription DNA->Gene_Transcription 6. Transcription Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of Inhibitor (e.g., this compound) C Add inhibitor to reaction mix A->C B Prepare reaction mix: - Kinase (JAK3) - Substrate (Peptide) - ATP B->C D Incubate at a controlled temperature C->D E Stop reaction and measure phosphorylated substrate (e.g., luminescence, fluorescence) D->E F Plot signal vs. inhibitor concentration E->F G Calculate IC50 Value F->G Inhibitor_Selectivity Logical Grouping of JAK Inhibitors by Selectivity Pan-JAK / Broad Spectrum Pan-JAK / Broad Spectrum JAK1/3 Preferential JAK1/3 Preferential JAK3 Selective JAK3 Selective JAK2 Selective JAK2 Selective Dual JAK3/TEC Dual JAK3/TEC Tofacitinib Tofacitinib Tofacitinib->Pan-JAK / Broad Spectrum Tofacitinib->JAK1/3 Preferential ZM449829 ZM449829 ZM449829->JAK3 Selective Decernotinib Decernotinib Decernotinib->JAK3 Selective Fedratinib Fedratinib Fedratinib->JAK2 Selective Ritlecitinib Ritlecitinib Ritlecitinib->Dual JAK3/TEC

References

A Comparative Guide to Aurora Kinase Inhibitors: ZM 449829 vs. VX-680

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial research revealed that ZM 449829 is a potent and selective inhibitor of Janus tyrosine kinase 3 (JAK3), not an Aurora kinase inhibitor. It is likely that the intended compound for comparison with the pan-Aurora kinase inhibitor VX-680 was ZM447439 , a well-documented Aurora kinase inhibitor. This guide will proceed with a detailed comparison of VX-680 and ZM447439 .

This guide provides a comprehensive and objective comparison of the Aurora kinase inhibitors VX-680 (also known as Tozasertib or MK-0457) and ZM447439. It is designed for researchers, scientists, and drug development professionals to facilitate an informed decision when selecting an inhibitor for their specific research needs.

Introduction to Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[2] Aurora A, Aurora B, and Aurora C are the three highly homologous members of this family, each with distinct localization and functions during cell division.[1]

VX-680: A Pan-Aurora Kinase Inhibitor

VX-680 is a potent, small-molecule inhibitor that targets all three Aurora kinases: Aurora A, B, and C.[3] It has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of human tumor cell lines and has shown efficacy in in vivo tumor models.[3][4]

ZM447439: A Selective Aurora Kinase Inhibitor

ZM447439 is a selective, ATP-competitive inhibitor of Aurora A and Aurora B kinases.[5] It was one of the first Aurora kinase inhibitors to be developed and has been instrumental in elucidating the roles of these kinases in mitosis.[2] ZM447439 has been shown to induce mitotic arrest, apoptosis, and inhibit cell proliferation in various cancer cell lines.[6]

Quantitative Data Comparison

The following tables summarize the key quantitative data for VX-680 and ZM447439, providing a direct comparison of their inhibitory activities and cellular effects.

Table 1: In Vitro Kinase Inhibitory Activity

InhibitorTargetKi (nM)IC50 (nM)
VX-680 Aurora A0.6[3]-
Aurora B18[3]-
Aurora C4.6[3]-
ZM447439 Aurora A-110[5]
Aurora B-50[7], 130[5]
Aurora C-250[7]

Table 2: Cellular Activity in Cancer Cell Lines

InhibitorCell LineAssayIC50 (µM)Reference
VX-680 A549 (NSCLC)Cell ViabilityInduces 4N and 8N DNA content[3]
ZM447439 BON (GEP-NET)Growth Inhibition3[5]
QGP-1 (GEP-NET)Growth Inhibition0.9[5]
MIP-101 (GEP-NET)Growth Inhibition3[5]
H1299 (Lung Cancer)Cell Viability (48h/72h)1.1 / 0.7[8]
MCF-7 (Breast Cancer)Cell Viability (48h/72h)3.1 / 0.8[8]
HepG2 (Hepatoma)Cell Viability (48h/72h)3.3 / 0.6[8]
GL-1 (Canine B-cell Lymphoma)Cell Viability4.77[9]
EMA (Canine T-cell Lymphoma)Cell Viability8.03[9]

Mechanism of Action and Cellular Effects

Both VX-680 and ZM447439 are ATP-competitive inhibitors of Aurora kinases, leading to the disruption of various mitotic processes.

VX-680:

  • Pan-Aurora Inhibition: Targets Aurora A, B, and C.[3]

  • Cell Cycle Arrest: Induces G2/M arrest and endoreduplication (repeated rounds of DNA synthesis without cell division), leading to polyploidy.[3]

  • Apoptosis Induction: Triggers programmed cell death in cancer cells.[4]

  • Inhibition of Histone H3 Phosphorylation: A key marker of Aurora B activity, its inhibition is a hallmark of VX-680 treatment.[4]

ZM447439:

  • Selective Aurora A/B Inhibition: Primarily targets Aurora A and B.[5]

  • Disruption of Mitosis: Interferes with chromosome alignment, segregation, and the spindle integrity checkpoint.[2][10]

  • Apoptosis Induction: Promotes apoptosis through DNA fragmentation and activation of caspases 3 and 7.[6]

  • Inhibition of Histone H3 Phosphorylation: Similar to VX-680, it inhibits the phosphorylation of histone H3 at serine 10.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the Aurora kinase signaling pathway, a general experimental workflow for comparing these inhibitors, and the logical relationship of their differential effects.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Aurora_A Aurora A Prophase->Aurora_A Anaphase Anaphase Metaphase->Anaphase Aurora_B Aurora B Metaphase->Aurora_B Telophase Telophase Anaphase->Telophase Anaphase->Aurora_B Cytokinesis Cytokinesis Telophase->Cytokinesis Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Spindle_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Checkpoint Cytokinesis_Node Cytokinesis Aurora_B->Cytokinesis_Node

Caption: Aurora Kinase Signaling Pathway during Mitosis.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell In-Cell Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Assay (IC50/Ki determination) Cell_Culture Cancer Cell Lines Treatment Treat with VX-680 or ZM447439 Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT, Crystal Violet) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V, Caspase) Treatment->Apoptosis Western_Blot Western Blot (p-Histone H3) Treatment->Western_Blot Xenograft Tumor Xenograft Model Inhibitor_Admin Inhibitor Administration Xenograft->Inhibitor_Admin Tumor_Measurement Tumor Growth Measurement Inhibitor_Admin->Tumor_Measurement

Caption: Experimental Workflow for Comparing Aurora Kinase Inhibitors.

Differential_Effects cluster_vx680 VX-680 (Pan-Inhibitor) cluster_zm447439 ZM447439 (Selective Inhibitor) Aurora_Kinases Aurora Kinases (A, B, C) VX680_Effect Inhibition of Aurora A, B, & C Aurora_Kinases->VX680_Effect ZM_Effect Inhibition of Aurora A & B Aurora_Kinases->ZM_Effect VX680_Phenotype G2/M Arrest Endoreduplication Apoptosis VX680_Effect->VX680_Phenotype ZM_Phenotype Mitotic Disruption (Alignment, Segregation) Spindle Checkpoint Failure Apoptosis ZM_Effect->ZM_Phenotype

References

ZM 449829: A Comparative Analysis of Selectivity Against JAK1 and JAK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Janus kinase (JAK) inhibitor ZM 449829's selectivity against JAK1 and JAK2, benchmarked against other well-characterized JAK inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their studies in inflammation, immunology, and oncology.

Introduction to this compound and the JAK Family

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential for the signal transduction of a wide array of cytokines, growth factors, and hormones, thereby regulating crucial cellular processes such as hematopoiesis, immune response, and inflammation. Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in various diseases, including autoimmune disorders and cancers.

This compound is a potent, ATP-competitive inhibitor primarily targeting JAK3. However, understanding its activity profile across other JAK family members, particularly JAK1 and JAK2, is crucial for elucidating its mechanism of action and potential off-target effects. This guide focuses on the selectivity of this compound for JAK1 and JAK2 in comparison to other notable JAK inhibitors.

Comparative Selectivity of JAK Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected JAK inhibitors against JAK1 and JAK2. Lower IC50 values indicate higher potency.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)Primary Target(s)
This compound ~19,950[1]Very Weak InhibitionJAK3[1]
Ruxolitinib3.3[2][3]2.8[2][3]JAK1, JAK2
Fedratinib35-fold less active than against JAK23[4][5]JAK2
Baricitinib5.9[6]5.7[6]JAK1, JAK2
TofacitinibPreferential for JAK1/3 over JAK2[7]Less potent vs JAK1/3[7]JAK1, JAK3
Abrocitinib29[8][9]803[8][9]JAK1

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, substrate, and enzyme source).

Based on the available data, this compound demonstrates significantly lower potency against JAK1 compared to its primary target, JAK3, and has very weak inhibitory activity against JAK2. This profile contrasts with other inhibitors like Ruxolitinib and Baricitinib, which exhibit potent, dual inhibition of JAK1 and JAK2, and Fedratinib, which is highly selective for JAK2. Abrocitinib displays a preference for JAK1 over JAK2.

Experimental Methodologies for Determining Kinase Selectivity

The determination of inhibitor selectivity is critical in drug discovery. Biochemical and cellular assays are employed to quantify the potency of a compound against a panel of kinases. A common and robust method for determining the IC50 of a kinase inhibitor is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LANCE® Ultra kinase assay.

Principle of the TR-FRET Kinase Assay

The TR-FRET kinase assay is a proximity-based assay that measures the phosphorylation of a substrate by a kinase. It utilizes a europium (Eu) chelate-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescently labeled peptide substrate (acceptor). When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor into close proximity. Excitation of the europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of the emitted light is directly proportional to the level of substrate phosphorylation and, therefore, the kinase activity.

Generalized Protocol for IC50 Determination using TR-FRET

The following is a generalized protocol for determining the IC50 value of an inhibitor against JAK1 and JAK2 using a TR-FRET assay format.

Materials:

  • Recombinant human JAK1 and JAK2 enzymes

  • ULight™-labeled peptide substrate specific for JAK1/JAK2

  • Europium-labeled anti-phospho-substrate antibody

  • Adenosine triphosphate (ATP)

  • Test inhibitor (e.g., this compound) and control inhibitors

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)

  • Stop solution (e.g., EDTA in detection buffer)

  • 384-well microplates

  • A microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

  • Kinase Reaction:

    • Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.

    • Add the JAK1 or JAK2 enzyme to the wells.

    • Initiate the kinase reaction by adding a mixture of the ULight™-labeled peptide substrate and ATP. The ATP concentration should be at or near the Km for each respective kinase to accurately determine the inhibitor's potency.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow for the enzymatic reaction to proceed.

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding the stop solution containing EDTA. EDTA chelates Mg2+, which is essential for kinase activity.

    • Add the europium-labeled anti-phospho-substrate antibody diluted in detection buffer to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody-substrate binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes a 50% reduction in kinase activity.

Visualizing Key Pathways and Processes

To further illustrate the context of JAK inhibition and the experimental workflow, the following diagrams are provided.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation Cytokine Cytokine Cytokine->Receptor Binding JAK1->JAK2 Trans-phosphorylation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription

Caption: The JAK/STAT signaling pathway initiated by cytokine binding.

Kinase_Assay_Workflow Start Start PrepInhibitor Prepare Serial Dilution of Inhibitor Start->PrepInhibitor AddReagents Add Kinase, Substrate, and ATP to Plate PrepInhibitor->AddReagents IncubateReaction Incubate for Kinase Reaction AddReagents->IncubateReaction StopReaction Stop Reaction (add EDTA) IncubateReaction->StopReaction AddDetection Add Detection Reagents (Eu-Antibody) StopReaction->AddDetection IncubateDetection Incubate for Detection AddDetection->IncubateDetection ReadPlate Read Plate (TR-FRET Signal) IncubateDetection->ReadPlate AnalyzeData Analyze Data and Determine IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: A typical workflow for determining kinase inhibitor IC50 values.

Conclusion

This compound is a potent JAK3 inhibitor with markedly lower activity against JAK1 and very weak inhibition of JAK2. This selectivity profile distinguishes it from many clinically approved JAK inhibitors that target JAK1 and/or JAK2 more potently. For researchers investigating the specific roles of JAK3 in cellular signaling and disease, this compound can be a valuable tool due to its relatively focused activity. However, when studying pathways where JAK1 or JAK2 play a predominant role, alternative inhibitors with higher potency against these targets should be considered. The provided experimental framework offers a robust starting point for laboratories to independently verify and expand upon these findings.

References

A Comparative Guide to Validating STAT5 Phosphorylation Inhibition by ZM 449829

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ZM 449829 and alternative compounds for the inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) phosphorylation. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies and in designing experiments to validate the inhibition of this critical signaling pathway.

Introduction to STAT5 and Its Inhibition

The STAT5 signaling pathway is integral to various cellular processes, including proliferation, differentiation, and apoptosis. Its aberrant activation is implicated in numerous diseases, particularly in hematological malignancies and autoimmune disorders. Consequently, the inhibition of STAT5 phosphorylation has emerged as a promising therapeutic strategy.

This compound is recognized as an inhibitor of Janus Kinase 3 (JAK3), an upstream kinase responsible for the phosphorylation and subsequent activation of STAT5. By targeting JAK3, this compound indirectly blocks the STAT5 signaling cascade. This guide compares this compound with other classes of inhibitors that also impinge on STAT5 phosphorylation, highlighting their distinct mechanisms of action and available efficacy data.

Comparison of Inhibitors Targeting the STAT5 Pathway

InhibitorClassMechanism of ActionTargetReported IC50Reference
This compound JAK3 InhibitorIndirectly inhibits STAT5 phosphorylation by targeting the upstream kinase JAK3.JAK3pIC50: 6.8[1]
Tofacitinib Pan-JAK InhibitorIndirectly inhibits STAT5 phosphorylation by targeting multiple JAK kinases.JAK1, JAK2, JAK3JAK1: 1.7-3.7 nM, JAK2: 1.8-4.1 nM, JAK3: 0.75-1.6 nM[2]
Ruxolitinib JAK1/2 InhibitorIndirectly inhibits STAT5 phosphorylation by targeting JAK1 and JAK2.JAK1, JAK2JAK1: 3.3 nM, JAK2: 2.8 nM[3]
Pimozide Direct STAT5 Inhibitor (putative)Reduces STAT5 tyrosine phosphorylation through a mechanism that does not involve direct kinase inhibition.STAT5 (functional inhibition)IC50 for cell viability: 3-5 µM[4]
AC-4-130 Direct STAT5 InhibitorBinds to the STAT5 SH2 domain, disrupting its activation, dimerization, and nuclear translocation.[5][6][7]STAT5 SH2 DomainIC50 for cell viability: 6.58–15.21 µM[8]
IST5-002 Direct STAT5 InhibitorTargets the STAT5 SH2-domain, inhibiting both STAT5a/b phosphorylation and dimerization.[9][10]STAT5a/bIC50 for STAT5 phosphorylation: ~1.1-1.3 µM[9]
AZD1152-HQPA (Barasertib) Aurora B Kinase InhibitorPrimarily inhibits Aurora B kinase, but may indirectly affect STAT5 signaling in certain contexts.Aurora B Kinase0.37 nM[11]

Signaling Pathway and Points of Inhibition

The following diagram illustrates the canonical JAK-STAT5 signaling pathway and highlights the points of intervention for the different classes of inhibitors discussed.

STAT5_Pathway JAK-STAT5 Signaling Pathway and Inhibitor Targets cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Intervention Points Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT5_monomer STAT5 (inactive) JAK->STAT5_monomer 3. STAT5 Phosphorylation pSTAT5_dimer pSTAT5 Dimer (active) STAT5_monomer->pSTAT5_dimer 4. Dimerization pSTAT5_dimer_nuc pSTAT5 Dimer pSTAT5_dimer->pSTAT5_dimer_nuc 5. Nuclear Translocation Aurora_B Aurora B Kinase DNA DNA pSTAT5_dimer_nuc->DNA 6. DNA Binding Gene_Transcription Target Gene Transcription DNA->Gene_Transcription 7. Transcription ZM_449829 This compound Tofacitinib Ruxolitinib ZM_449829->JAK Inhibit JAKs Direct_STAT5_Inh Pimozide AC-4-130 IST5-002 Direct_STAT5_Inh->STAT5_monomer Inhibit STAT5 Aurora_Inh AZD1152-HQPA Aurora_Inh->Aurora_B Inhibit Aurora B

Caption: JAK-STAT5 signaling cascade and points of inhibitor action.

Experimental Protocols

Validating the inhibition of STAT5 phosphorylation is crucial for confirming the mechanism of action of a compound. The two most common methods for this are Western blotting and flow cytometry.

Western Blotting for Phospho-STAT5 (pSTAT5) Detection

This method allows for the semi-quantitative detection of pSTAT5 relative to the total STAT5 protein in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: rabbit anti-phospho-STAT5 (Tyr694) and rabbit or mouse anti-total STAT5.

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse).

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment: Culture cells to the desired density and treat with this compound or alternative inhibitors at various concentrations for a specified time. Include a positive control (e.g., cytokine stimulation to induce STAT5 phosphorylation) and a negative control (unstimulated/vehicle-treated cells).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT5 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5.

Flow Cytometry for pSTAT5 Detection

This technique allows for the quantitative analysis of pSTAT5 levels in individual cells within a heterogeneous population.

Materials:

  • FACS tubes.

  • Fixation buffer (e.g., Cytofix/Cytoperm).

  • Permeabilization buffer (e.g., Perm/Wash Buffer III).

  • Fluorochrome-conjugated primary antibody against pSTAT5 (e.g., Alexa Fluor 647 anti-pSTAT5).

  • Flow cytometer.

Protocol:

  • Cell Treatment: Treat cells with inhibitors as described for Western blotting.

  • Cell Stimulation (if necessary): For non-constitutively active cell lines, stimulate with a cytokine (e.g., IL-2) to induce STAT5 phosphorylation.

  • Fixation: Fix the cells with fixation buffer to preserve the phosphorylation state.

  • Permeabilization: Permeabilize the cells to allow for intracellular antibody staining.

  • Staining: Stain the cells with the fluorochrome-conjugated anti-pSTAT5 antibody.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data to determine the percentage of pSTAT5-positive cells and the mean fluorescence intensity (MFI) of the pSTAT5 signal in each treatment group.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a general workflow for the validation and comparison of STAT5 phosphorylation inhibitors.

Experimental_Workflow Workflow for Validating and Comparing STAT5 Inhibitors Start Start Cell_Line_Selection Select appropriate cell line (constitutive or inducible pSTAT5) Start->Cell_Line_Selection Inhibitor_Treatment Treat cells with this compound and alternative inhibitors (dose-response and time-course) Cell_Line_Selection->Inhibitor_Treatment Assay_Selection Choose detection method Inhibitor_Treatment->Assay_Selection Western_Blot Western Blot (pSTAT5 vs. Total STAT5) Assay_Selection->Western_Blot Semi-quantitative Flow_Cytometry Flow Cytometry (% pSTAT5+ cells, MFI) Assay_Selection->Flow_Cytometry Quantitative Data_Analysis Quantify inhibition and determine IC50 for pSTAT5 Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Downstream_Analysis Analyze downstream effects (e.g., target gene expression, cell viability) Data_Analysis->Downstream_Analysis Conclusion Compare inhibitor efficacy and selectivity Downstream_Analysis->Conclusion

Caption: A generalized workflow for inhibitor comparison studies.

Conclusion

Validating the inhibition of STAT5 phosphorylation by this compound requires a clear understanding of its indirect mechanism of action via JAK3 inhibition. When comparing this compound to alternative compounds, it is essential to consider their diverse mechanisms, which range from broad-spectrum JAK inhibition to direct targeting of the STAT5 protein. The choice of inhibitor and validation method will depend on the specific research question and the experimental system. The protocols and workflows provided in this guide offer a framework for conducting rigorous and reproducible studies to investigate the modulation of the STAT5 signaling pathway.

References

A Comparative Analysis of ZM447439 and Hesperadin: Potent Inhibitors of Aurora Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of specific and potent kinase inhibitors is paramount for advancing preclinical and clinical research. This guide provides a detailed comparative study of two well-characterized Aurora kinase inhibitors, ZM447439 and hesperadin. Both compounds are ATP-competitive inhibitors targeting the Aurora family of serine/threonine kinases, which are crucial regulators of mitosis and are frequently dysregulated in cancer.

This comparison guide synthesizes key experimental data on their biochemical potency, cellular activity, and selectivity. Detailed experimental protocols for common assays are also provided to facilitate the practical application of these inhibitors in a research setting.

Mechanism of Action and Cellular Effects

Both ZM447439 and hesperadin function by competing with ATP for the binding pocket of Aurora kinases, thereby inhibiting their catalytic activity. This inhibition disrupts the phosphorylation of downstream substrates essential for mitotic progression. A primary substrate of Aurora B is histone H3 at serine 10 (H3S10), and inhibition of this phosphorylation event is a common biomarker for the activity of these compounds.

Inhibition of Aurora kinases by either ZM447439 or hesperadin leads to a cascade of cellular defects, including improper chromosome alignment, failure of the spindle assembly checkpoint, and ultimately, an exit from mitosis without proper chromosome segregation (endoreduplication), resulting in polyploidy. These cellular phenotypes make them valuable tools for studying mitotic regulation and potential anti-cancer therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data for ZM447439 and hesperadin, providing a direct comparison of their potency and selectivity.

Table 1: Biochemical Potency (IC50 Values)

TargetZM447439 (nM)Hesperadin (nM)
Aurora A110 - 1000[1][2][3][4][5][6]Weak inhibitor
Aurora B50 - 130[1][2][3][4][5][6]250[2]
Aurora C250[1][4][6]Not widely reported

Table 2: Selectivity and Off-Target Effects

KinaseZM447439 (IC50 in µM)Hesperadin (Inhibition at 1 µM)
MEK1>8-fold selective for Aurora A/B[2][5]Markedly reduces activity[7]
Src>8-fold selective for Aurora A/B[2][5]Not widely reported
Lck>8-fold selective for Aurora A/B[2][5]Markedly reduces activity[7]
CDK1/2/4>10[2][5]Negligible effects at relevant concentrations[2]
PLK1>10[2][5]Not widely reported
CHK1Little effect[2][5]Markedly reduces activity[7]
AMPKNot widely reportedMarkedly reduces activity[7]
PHKNot widely reportedMarkedly reduces activity[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora_a Aurora A Functions cluster_aurora_b Aurora B Functions G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Chromosome Condensation Chromosome Condensation Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment Chromosome Condensation->Kinetochore-Microtubule Attachment Spindle Assembly Checkpoint Spindle Assembly Checkpoint Kinetochore-Microtubule Attachment->Spindle Assembly Checkpoint Spindle Assembly Checkpoint->Cytokinesis ZM447439 ZM447439 Aurora A Aurora A ZM447439->Aurora A Inhibits Aurora B Aurora B ZM447439->Aurora B Strongly Inhibits Hesperadin Hesperadin Hesperadin->Aurora B Inhibits Aurora A->Spindle Assembly Aurora B->Cytokinesis Aurora B->Chromosome Condensation Aurora B->Kinetochore-Microtubule Attachment Aurora B->Spindle Assembly Checkpoint

Aurora Kinase Signaling Pathway and Inhibition

Kinase_Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow cluster_biochemical Biochemical Assay Details cluster_cellular Cell-Based Assay Details Start Start Biochemical Assay Biochemical Assay Start->Biochemical Assay Determine IC50 Cell-Based Assays Cell-Based Assays Biochemical Assay->Cell-Based Assays Validate in cells Data Analysis Data Analysis Cell-Based Assays->Data Analysis Assess cellular effects End End Data Analysis->End Compare inhibitors Recombinant Kinase Recombinant Kinase Substrate (e.g., Histone H3) Substrate (e.g., Histone H3) ATP + Inhibitor ATP + Inhibitor Measure Phosphorylation Measure Phosphorylation Cell Viability (MTT) Cell Viability (MTT) Cell Cycle (Flow Cytometry) Cell Cycle (Flow Cytometry) Immunofluorescence (p-H3S10) Immunofluorescence (p-H3S10)

Kinase Inhibitor Screening Workflow

Experimental Protocols

In Vitro Aurora Kinase Assay

Objective: To determine the IC50 value of an inhibitor against a purified Aurora kinase.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM ATP)

  • Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • [γ-32P]ATP

  • Test inhibitors (ZM447439 or hesperadin) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a microcentrifuge tube, combine the recombinant kinase, kinase buffer, and the specific substrate.

  • Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction for 20-30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the effect of the inhibitors on the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of ZM447439 or hesperadin for 24, 48, or 72 hours. Include a DMSO-treated control group.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.[4][8][9][10][11]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value for cell growth inhibition.

Immunofluorescence Staining for Phospho-Histone H3 (Ser10)

Objective: To visualize the inhibition of Aurora B kinase activity in cells by detecting the phosphorylation status of its substrate, histone H3.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • ZM447439 or hesperadin

  • 4% paraformaldehyde (PFA) in PBS for fixation

  • 0.2% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with the desired concentration of inhibitor or DMSO for a specified time (e.g., 1-2 hours).

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Wash twice with PBS and block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope. A decrease in the intensity of the phospho-H3S10 signal in mitotic cells indicates inhibition of Aurora B.[12][13][14][15]

Conclusion

Both ZM447439 and hesperadin are valuable chemical probes for studying the roles of Aurora kinases in mitosis. ZM447439 acts as a potent inhibitor of both Aurora A and B, making it suitable for studies where inhibition of both kinases is desired. Hesperadin, on the other hand, exhibits greater selectivity for Aurora B, which is advantageous for dissecting the specific functions of this kinase. The choice between these two inhibitors will depend on the specific research question and the desired level of selectivity. The provided data and protocols offer a solid foundation for the effective use of these compounds in cancer research and cell biology.

References

ZM 449829 as a Chemical Probe for JAK3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, Janus kinase 3 (JAK3) has emerged as a critical target for therapeutic intervention in autoimmune diseases and organ transplant rejection. The selective inhibition of JAK3 over other JAK family members is a key objective for researchers to minimize off-target effects. This guide provides a comprehensive comparison of ZM 449829, a potent JAK3 inhibitor, with other alternative chemical probes, supported by experimental data and detailed protocols.

Overview of this compound

This compound is a potent, selective, and ATP-competitive inhibitor of JAK3.[1][2][3] It has been utilized as a pharmacological tool to investigate the biological functions of JAK3.

Comparative Analysis of JAK3 Inhibitors

The efficacy of a chemical probe is determined by its potency and selectivity. The following tables summarize the quantitative data for this compound and other well-known JAK inhibitors.

Table 1: In Vitro Kinase Inhibitory Potency

CompoundTargetpIC50IC50 (nM)Notes
This compound JAK3 6.8 158 Potent and selective for JAK3.
JAK14.719,950Over 100-fold selectivity for JAK3 over JAK1.
EGFR5.010,000
CDK4< 5.0>10,000
TofacitinibJAK3--Originally developed as a selective JAK3 inhibitor, but also inhibits JAK1 and JAK2.[4][5][6]
JAK1--
JAK2--
RitlecitinibJAK3-33.1Irreversible covalent inhibitor.[7]
JAK1->10,000High selectivity for JAK3.[7]
JAK2->10,000
TYK2->10,000

Table 2: Cellular Activity - Inhibition of STAT5 Phosphorylation

CompoundCell LineStimulusAssayEffective Concentration
This compound -IL-2STAT5 Phosphorylation1 µM
Tofacitinib (CP-690,550)32D/IL-2RβIL-2STAT5 Phosphorylation & Nuclear TranslocationSelectively blocks IL-2 (JAK3-dependent) but not IL-3 (JAK2-dependent) signaling.[8][9]

Signaling Pathway

The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus, initiated by cytokines.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK3 JAK3 Receptor->JAK3 2. Activation JAK1 JAK1 Receptor->JAK1 2. Activation STAT5_inactive STAT5 (inactive) Receptor->STAT5_inactive 4. Recruitment JAK3->Receptor 3. Phosphorylation JAK3->STAT5_inactive 5. Phosphorylation JAK1->Receptor 3. Phosphorylation STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer 6. Dimerization DNA DNA STAT5_dimer->DNA 7. Nuclear Translocation & DNA Binding Gene Target Gene Transcription DNA->Gene 8. Gene Expression Cytokine Cytokine (e.g., IL-2) Cytokine->Receptor

Figure 1: The JAK-STAT Signaling Pathway.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against JAK3.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[10]

  • ATP

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions to the wells of a microplate.

  • Add the JAK3 enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP detection.[10]

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Assay for STAT5 Phosphorylation

This protocol describes a cell-based assay to measure the inhibition of cytokine-induced STAT5 phosphorylation.

Materials:

  • A suitable cell line expressing the IL-2 receptor and JAK3 (e.g., human T-lymphocytes or an engineered cell line like 32D/IL-2Rβ).[8][9]

  • Cell culture medium

  • Recombinant human IL-2

  • Test compound (e.g., this compound)

  • Lysis buffer

  • Antibodies: anti-phospho-STAT5 (pY694) and anti-total-STAT5

  • Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Detection reagents (e.g., chemiluminescent substrate or flow cytometer)

Procedure:

  • Culture the cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with IL-2 for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.

  • Lyse the cells to extract the proteins.

  • Quantify the levels of phosphorylated STAT5 and total STAT5 using an appropriate method such as Western blotting, ELISA, or flow cytometry.

  • Determine the concentration-dependent inhibitory effect of the compound on STAT5 phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a potential JAK3 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (Optional) Biochemical_Assay Biochemical Kinase Assay (Potency - IC50) Selectivity_Panel Kinase Selectivity Profiling (Against JAK1, JAK2, TYK2, etc.) Biochemical_Assay->Selectivity_Panel Decision1 Potent & Selective? Selectivity_Panel->Decision1 STAT5_Assay STAT5 Phosphorylation Assay (Cellular Potency) T_Cell_Proliferation T-Cell Proliferation Assay (Functional Outcome) STAT5_Assay->T_Cell_Proliferation Decision2 Cellularly Active? T_Cell_Proliferation->Decision2 PK_Studies Pharmacokinetic Studies Efficacy_Models Disease Models (e.g., Arthritis) PK_Studies->Efficacy_Models Decision3 Favorable PK/Efficacy? Efficacy_Models->Decision3 Start Compound Synthesis /Acquisition Start->Biochemical_Assay Decision1->STAT5_Assay Yes Discard1 Discard/Optimize Decision1->Discard1 No Decision2->PK_Studies Yes Discard2 Discard/Optimize Decision2->Discard2 No End Validated Chemical Probe Decision3->End Yes Discard3 Discard/Optimize Decision3->Discard3 No

Figure 2: Workflow for JAK3 Inhibitor Evaluation.

Conclusion

This compound demonstrates high potency and selectivity for JAK3 in in vitro assays, making it a valuable tool for studying the specific roles of this kinase. However, for researchers seeking probes with different mechanisms of action or for in vivo applications, alternatives like the covalent inhibitor Ritlecitinib may be more suitable. The choice of a chemical probe should be guided by the specific experimental context, including the desired level of selectivity and the nature of the biological system under investigation. The provided protocols and workflows offer a framework for the systematic evaluation of JAK3 inhibitors.

References

A Comparative Guide to ZM 449829 and ZM 39923: Potent JAK3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of ZM 449829 and ZM 39923, two closely related small molecule inhibitors targeting Janus kinase 3 (JAK3). It is intended for researchers, scientists, and drug development professionals interested in their phenotypic differences, mechanisms of action, and experimental applications.

Introduction and Chemical Relationship

ZM 39923 is a prodrug that chemically transforms into the active inhibitor, this compound.[1] In neutral buffer solutions (pH 7.43 at 25°C), ZM 39923 hydrochloride breaks down with a half-life of 36 minutes to form this compound.[2][3] This conversion is a critical consideration for experimental design, as the observed biological activity of ZM 39923 in cellular assays is primarily attributable to its metabolite, this compound.

Quantitative Comparison of Inhibitory Activity

The primary target for both compounds is the Janus kinase 3 (JAK3), an enzyme crucial for cytokine signaling in lymphocytes.[4][5] However, they also exhibit inhibitory activity against other kinases and enzymes, most notably tissue transglutaminase (TGM2).[6][7] The following tables summarize their comparative potency.

Table 1: Kinase Inhibitory Potency

TargetThis compoundZM 39923
JAK3 pIC50: 6.8[4][8] IC50: 158 nM[9]pIC50: 7.1[2][6] IC50: 79 nM[10]
JAK1 pIC50: 4.7[4][8] IC50: 19,950 nM[9]pIC50: 4.4[2][6] IC50: 40,000 nM[10]
EGFR pIC50: 5.0[4][8] IC50: 10,000 nM[9]pIC50: 5.6[2][6] IC50: 2,400 nM[10]
CDK4 pIC50: < 5.0[4]pIC50: < 5.0[2][6]

Table 2: Transglutaminase Inhibitory Potency

TargetThis compoundZM 39923
TGM2 IC50: 5 nM[9]IC50: 10 nM[6]
Factor XIIIa IC50: 6 nM[9]IC50: 25 nM[10]

Note: The inhibitory activity of both compounds against TGM2 is significantly reduced in the presence of reducing agents like DTT.[1]

Phenotypic Effects

The primary phenotypic effect of both this compound and ZM 39923 stems from their inhibition of the JAK3/STAT5 signaling pathway. This pathway is essential for the function of common gamma chain (γc) cytokines like IL-2, which are critical for T-cell proliferation and function.[11]

Key cellular effects include:

  • Inhibition of STAT5 Phosphorylation: Both compounds effectively block the IL-2-induced phosphorylation of STAT5, a key downstream event in JAK3 signaling.[5][8]

  • Inhibition of T-Cell Proliferation: By blocking JAK3 activity, these inhibitors prevent the signaling cascade necessary for T-cell proliferation in response to cytokines.[4][5]

  • Anti-cancer Effects: this compound has been shown to decrease the formation of cancer stem cells and inhibit the migration and colony formation of breast cancer cells (MCF-7) at a concentration of 10 µM.[9]

Signaling Pathway and Experimental Workflow

JAK/STAT Signaling Pathway

This compound and ZM 39923 exert their primary effect by inhibiting the JAK3 kinase. The diagram below illustrates the canonical JAK/STAT signaling pathway initiated by cytokine binding.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive 2. Receptor Dimerization & JAK3 Recruitment STAT5_inactive STAT5 Receptor->STAT5_inactive 5. STAT5 Recruitment JAK3_active JAK3 (Active) p-JAK3 JAK3_inactive->JAK3_active 3. Autophosphorylation JAK3_active->Receptor 4. Receptor Phosphorylation STAT5_active p-STAT5 STAT5_inactive->STAT5_active 6. Phosphorylation by p-JAK3 STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer 7. Dimerization DNA DNA STAT5_dimer->DNA 8. Nuclear Translocation Inhibitor This compound / ZM 39923 (metabolite) Inhibitor->JAK3_active Inhibition Gene_Transcription Gene Transcription (e.g., Proliferation, Differentiation) DNA->Gene_Transcription 9. Binds to Promoter Regions Cytokine Cytokine (e.g., IL-2) Cytokine->Receptor 1. Binding

Caption: The JAK/STAT signaling pathway inhibited by this compound/ZM 39923.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a typical workflow for determining the IC50 value of an inhibitor against JAK3 using an in vitro kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_prep Prepare serial dilutions of this compound/ZM 39923 Plate_loading Add inhibitor, enzyme, and substrate/ATP mix to 384-well plate Inhibitor_prep->Plate_loading Enzyme_prep Dilute purified JAK3 enzyme in kinase buffer Enzyme_prep->Plate_loading Substrate_prep Prepare Substrate/ATP mix (e.g., Poly-GT peptide + ATP) Substrate_prep->Plate_loading Incubation Incubate at room temperature (e.g., 60 minutes) Plate_loading->Incubation Add_reagent Add detection reagent (e.g., ADP-Glo™) Incubation->Add_reagent Incubation_2 Incubate at room temperature (e.g., 40 minutes) Add_reagent->Incubation_2 Read_plate Measure luminescence Incubation_2->Read_plate Calc_IC50 Plot dose-response curve and calculate IC50 value Read_plate->Calc_IC50

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZM 449829
Reactant of Route 2
Reactant of Route 2
ZM 449829

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.